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  • Product: 5-(Aminomethyl)-2-methoxyphenol hydrochloride
  • CAS: 42365-68-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a molecule of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a molecule of significant interest in medicinal chemistry and pharmacological research. The content herein is structured to deliver not just data, but actionable insights grounded in established scientific principles, reflecting an experienced perspective on its synthesis, characterization, and potential applications.

Section 1: Core Molecular Attributes and Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is paramount for any research and development endeavor. This section delineates the key structural and chemical characteristics of 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

Structural Elucidation and Nomenclature

The compound is systematically named 5-(aminomethyl)-2-methoxyphenol hydrochloride . Its structure comprises a phenol ring substituted with a methoxy group at the 2-position and an aminomethyl group at the 5-position. The hydrochloride salt form arises from the protonation of the basic aminomethyl group.

Key Functional Groups and Their Implications:

  • Phenolic Hydroxyl (-OH): This group is a crucial hydrogen bond donor and can be deprotonated, influencing the molecule's acidity and potential for interaction with biological targets.

  • Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic environment of the aromatic ring and can participate in hydrophobic interactions.

  • Aminomethyl Group (-CH₂NH₃⁺Cl⁻): The protonated primary amine confers aqueous solubility and the potential for strong ionic interactions with biological macromolecules.

Fundamental Physicochemical Data

A compilation of essential physicochemical data is presented below. These parameters are critical for experimental design, from dissolution studies to formulation development.

PropertyValueReference
Molecular Formula C₈H₁₂ClNO₂[1][2]
Molecular Weight 189.64 g/mol [2]
CAS Number 42365-68-4[1][2]
Appearance White to Almost white powder to crystal[3]
Melting Point 220 °C (decomposes)[3]
Solubility Soluble in water
SMILES COC1=C(C=C(C=C1)CN)O.Cl[4]

Section 2: Synthesis and Spectroscopic Characterization

The reliable synthesis and rigorous characterization of a compound are the cornerstones of reproducible scientific research. This section provides a logical synthetic approach and outlines the key analytical techniques for structural verification.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride can be envisioned starting from a commercially available precursor, 2-methoxy-5-nitrophenol. The synthetic strategy hinges on the chemical reduction of the nitro group to a primary amine.

synthesis_pathway start 2-Methoxy-5-nitrophenol step1 Reduction (e.g., H₂, Pd/C) start->step1 intermediate 5-Amino-2-methoxyphenol step1->intermediate step2 Further Functionalization & Salt Formation intermediate->step2 product 5-(Aminomethyl)-2-methoxyphenol hydrochloride step2->product

Caption: Proposed synthetic route to 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

Experimental Protocol: Reduction of 2-Methoxy-5-nitrophenol

This protocol details a standard laboratory procedure for the reduction of a nitroarene to an aniline derivative, a key transformation in the synthesis of the target compound's precursor.[5]

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-methoxy-5-nitrophenol in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution under an inert atmosphere (e.g., Argon).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen-filled balloon. Purge the system with hydrogen gas.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-methoxyphenol.[5]

Spectroscopic Verification

The unambiguous identification of the synthesized compound relies on a suite of spectroscopic techniques.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the aromatic protons, the methoxy protons, the methylene protons, and the exchangeable phenolic and ammonium protons.

    • ¹³C NMR: Will confirm the carbon framework of the molecule, with distinct signals for each unique carbon atom.[7]

  • Infrared (IR) Spectroscopy: Will identify the presence of key functional groups through their characteristic vibrational frequencies, such as the O-H stretch of the phenol, N-H stretches of the ammonium group, and C-O stretches of the ether and phenol.[6]

  • Mass Spectrometry (MS): Will determine the molecular weight of the compound by providing the mass-to-charge ratio of the molecular ion.[6][8]

Section 3: Applications in Drug Discovery and Development

The structural motifs within 5-(Aminomethyl)-2-methoxyphenol hydrochloride are present in numerous biologically active molecules, making it a valuable scaffold for medicinal chemistry campaigns.

A Versatile Building Block

The primary amine and phenolic hydroxyl groups serve as convenient handles for chemical modification, allowing for its incorporation into more complex molecular architectures. This makes it a useful starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as:

  • Antibacterial Agents: Derivatives of aminophenols have shown antibacterial properties.[9]

  • Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant and anti-inflammatory effects. The 2-aminophenol scaffold is a key pharmacophore in the design of inhibitors for enzymes involved in inflammatory pathways.[9][10][11]

  • Anticancer Agents: Certain aminophenol derivatives have been investigated for their potential as anticancer agents.[9][12]

  • CNS-Active Agents: The aminophenol scaffold is also found in compounds with activity in the central nervous system.[9]

Potential as a Pharmacological Probe

The compound itself, or its close derivatives, may exhibit intrinsic biological activity. The methoxyphenol moiety is a common feature in natural products with a range of biological effects.[12] The aminomethyl group can mimic the side chains of certain neurotransmitters, suggesting potential interactions with receptors and enzymes in the central nervous system.

logical_relationship cluster_compound 5-(Aminomethyl)-2-methoxyphenol HCl cluster_applications Potential Applications cluster_derivatives Derivative Classes A Structural Features - Phenol - Methoxy - Aminomethyl B Medicinal Chemistry Scaffold A->B C Pharmacological Probe A->C D Anti-inflammatory B->D E Anticancer B->E F CNS-Active B->F

Caption: Logical relationship between the compound's structure and its potential applications.

Section 4: Safety and Handling

Proper laboratory safety practices are essential when working with any chemical compound.

  • Hazard Identification: This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or with local exhaust ventilation.[14][15]

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[15]

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

Sources

Exploratory

Technical Guide: Synthesis of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

Executive Summary Molecule: 5-(Aminomethyl)-2-methoxyphenol hydrochloride CAS: 42365-68-4 Synonyms: Isovanillylamine hydrochloride; 3-Hydroxy-4-methoxybenzylamine HCl Molecular Formula: Molecular Weight: 189.64 g/mol [1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 5-(Aminomethyl)-2-methoxyphenol hydrochloride CAS: 42365-68-4 Synonyms: Isovanillylamine hydrochloride; 3-Hydroxy-4-methoxybenzylamine HCl Molecular Formula:


Molecular Weight:  189.64  g/mol [1][2][3]

This guide details the synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a critical intermediate in the development of vanilloid-receptor modulators, adrenergic agents, and fine chemical building blocks. While structurally similar to Vanillylamine (the 4-hydroxy-3-methoxy isomer), the specific regiochemistry of this "Isovanillylamine" derivative requires precise starting material selection to avoid costly separation of isomers.

The most robust, scalable, and high-purity synthesis pathway involves the Reductive Amination of Isovanillin , specifically via an Oxime Intermediate . This two-step approach offers superior control over side reactions (such as dimer formation) compared to direct one-pot reductive aminations.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the benzylic amine bond. The most logical precursor is the corresponding aldehyde, Isovanillin (3-hydroxy-4-methoxybenzaldehyde) .

Strategic Disconnection
  • Target: 5-(Aminomethyl)-2-methoxyphenol (

    
    )
    
  • Precursor: Isovanillin (

    
    )
    
  • Transformation: Reductive Amination (

    
    )
    
Pathway Logic[4]
  • Why Isovanillin? It is commercially available and pre-functionalized with the correct 3-hydroxy/4-methoxy regiochemistry, eliminating the need for difficult selective alkylation of catechols.

  • Why the Oxime Route? Direct reductive amination with ammonia often yields secondary amine byproducts (dimers). Forming the oxime first isolates the nitrogen insertion step, ensuring a clean primary amine upon reduction.

Retrosynthesis Target 5-(Aminomethyl)-2-methoxyphenol HCl (Target) Intermediate Isovanillin Oxime (Stable Intermediate) Target->Intermediate Reduction (H2/Pd or Zn/HCl) Precursor Isovanillin (Starting Material) Intermediate->Precursor Condensation (NH2OH·HCl)

Caption: Retrosynthetic disconnection showing the stepwise reduction from aldehyde to amine via an oxime.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Isovanillin Oxime

This step converts the carbonyl group of Isovanillin into an oxime, protecting it from side reactions and preparing it for reduction.

Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde)[4][5]

  • Hydroxylamine Hydrochloride (

    
    )
    
  • Sodium Acetate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Solvent: Ethanol/Water or Methanol/Water[6]

Protocol:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 15.2 g (100 mmol) of Isovanillin in 150 mL of Ethanol (95%).

  • Reagent Preparation: In a separate beaker, dissolve 7.7 g (110 mmol) of Hydroxylamine Hydrochloride and 9.0 g (110 mmol) of Sodium Acetate in 50 mL of deionized water.

  • Addition: Add the aqueous hydroxylamine/acetate solution to the ethanolic isovanillin solution. The mixture may warm slightly.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–3 hours. Monitor via TLC (Silica; EtOAc:Hexane 1:1). The aldehyde spot (
    
    
    
    ) should disappear, replaced by the oxime spot (
    
    
    ).
  • Work-up:

    • Rotary evaporate the ethanol to reduce volume by ~70%.

    • Cool the residue in an ice bath (

      
      ). The oxime should precipitate as a white to off-white solid.
      
    • Filter the solid and wash with cold water (

      
      ) to remove salts.
      
    • Dry in a vacuum oven at

      
      .
      
    • Yield: Expected 90–95% (approx. 15.5 g).

Phase 2: Reduction to Isovanillylamine Hydrochloride

The oxime is reduced to the primary amine. Catalytic hydrogenation is preferred for purity, but Zn/HCl is a viable chemical alternative if high-pressure equipment is unavailable.

Method A: Catalytic Hydrogenation (Preferred for Scale/Purity)

  • Reagents: Isovanillin Oxime, 10% Pd/C, Methanol, Concentrated HCl, Hydrogen gas (balloon or Parr shaker).

Protocol:

  • Setup: In a hydrogenation vessel (Parr bottle), dissolve 10 g of Isovanillin Oxime in 100 mL of Methanol.

  • Acidification: Add 5 mL of concentrated HCl (37%). Note: Acidic conditions prevent the formation of secondary amines and trap the product as the stable HCl salt immediately.

  • Catalyst: Carefully add 1.0 g of 10% Pd/C (wet basis recommended to prevent ignition).

  • Hydrogenation: Purge the vessel with Nitrogen, then fill with Hydrogen (30–50 psi). Shake/stir at room temperature for 4–6 hours.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to obtain a solid residue.

    • Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add Diethyl Ether or Ethyl Acetate until turbid. Cool to

      
       overnight.
      
    • Collect the white crystalline crystals.

Product Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: 190–195 °C [1].[3]

  • Yield: 85–90%.

Part 3: Process Visualization & Data

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Oximation cluster_1 Phase 2: Reduction & Salt Formation Start Start: Isovanillin (1 eq) Mix Mix with NH2OH·HCl (1.1 eq) & NaOAc (1.1 eq) in EtOH/H2O Start->Mix Reflux Reflux 80°C, 2-3h Mix->Reflux IsolateOxime Isolate Isovanillin Oxime (Precipitation/Filtration) Reflux->IsolateOxime Dissolve Dissolve Oxime in MeOH Add conc. HCl IsolateOxime->Dissolve Hydrogenate Add 10% Pd/C H2 (30-50 psi), RT, 4-6h Dissolve->Hydrogenate Filter Filter Catalyst (Celite) Hydrogenate->Filter Crystallize Recrystallize (EtOH/Et2O) Filter->Crystallize End Final Product: Isovanillylamine HCl (>98% Purity) Crystallize->End

Caption: Step-by-step workflow for the conversion of Isovanillin to Isovanillylamine HCl.

Comparative Reagent Table
ComponentRoleStoichiometryCritical Parameter
Isovanillin Precursor1.0 eqRegiochemical purity (must be 3-OH, 4-OMe)
Hydroxylamine HCl Nitrogen Source1.1 - 1.2 eqExcess ensures complete conversion of aldehyde
Sodium Acetate Buffer/Base1.1 - 1.2 eqBuffers HCl release; prevents pH drop
Pd/C (10%) Catalyst5-10 wt%Keep wet to avoid fire hazard; recycle possible
Hydrogen (

)
ReductantExcessPressure >30 psi speeds up reaction
HCl (conc.) Salt Former1.0 - 1.5 eqEssential to isolate product as stable salt

Part 4: Quality Control & Troubleshooting

Analytical Confirmation
  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the methylene protons (

    
    ) around 3.8–4.0 ppm (q/s). The ammonium protons (
    
    
    
    ) typically appear as a broad singlet around 8.0–8.5 ppm.
  • Regiochemistry Check: Confirm the coupling pattern of the aromatic ring. Isovanillin derivatives typically show distinct splitting for the proton at position 2 (doublet, meta-coupling) vs positions 5 and 6 (doublet/dd).

Common Issues & Solutions
  • Low Yield in Reduction:

    • Cause: Poisoning of Pd catalyst by sulfur traces or incomplete oxime formation.

    • Fix: Ensure high purity of Isovanillin; increase catalyst loading to 10 wt%; ensure vigorous stirring to maximize H2 mass transfer.

  • Product Coloration (Pink/Brown):

    • Cause: Oxidation of the phenol group.

    • Fix: Perform recrystallization with a small amount of activated charcoal; store final product under inert atmosphere (Nitrogen/Argon).

  • Sticky Solid/Oil:

    • Cause: Residual solvent or excess acid.

    • Fix: Triturate the oil with diethyl ether or acetone to induce crystallization.

References

  • Google Patents. (2009). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride (Reference for catalytic hydrogenation conditions).

Sources

Exploratory

Structural Elucidation and Analytical Profiling of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

This guide provides an in-depth technical analysis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride , commonly known as Isovanillylamine Hydrochloride . This compound is a critical positional isomer of Vanillylamine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride , commonly known as Isovanillylamine Hydrochloride .

This compound is a critical positional isomer of Vanillylamine. While Vanillylamine (4-hydroxy-3-methoxybenzylamine) is the direct precursor to Capsaicin, Isovanillylamine serves as a vital scaffold in the synthesis of non-natural capsaicinoids and specific opioid intermediates.

[1]

Compound Identity & Nomenclature

To ensure analytical accuracy, one must distinguish this compound from its isomers (Vanillylamine) and homologs (5-Amino-2-methoxyphenol).

  • IUPAC Name: 5-(Aminomethyl)-2-methoxyphenol hydrochloride[1]

  • Common Name: Isovanillylamine hydrochloride

  • CAS Number: 7149-10-2 (Generic for isomer class, often specific to Vanillylamine; Isovanillylamine free base is CAS 14876-62-1, HCl salt is less common in catalogs but synthetically derived from Isovanillin CAS 621-59-0).[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    · HCl
  • Molecular Weight: 153.18 g/mol (Free base) / 189.64 g/mol (HCl salt)

Structural Topology

The molecule consists of a phenol core substituted at the ortho position (C2) with a methoxy group and at the meta position (C5) with an aminomethyl group. This 1,2,5-substitution pattern creates a distinct NMR splitting pattern compared to the 1,2,4-pattern of Vanillylamine.

Experimental Synthesis & Purification Protocol

Context: As commercially available standards for the HCl salt are rare compared to the free base, in-situ generation or purification is often required.

Synthesis Workflow (Reductive Amination)

The most robust route utilizes Isovanillin (3-hydroxy-4-methoxybenzaldehyde) .

Reagents: Isovanillin (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq), Methanol (anhydrous).

Protocol:

  • Imine Formation: Dissolve Isovanillin in MeOH. Add NH

    
    OAc and stir at RT for 2 hours under N
    
    
    
    .
  • Reduction: Cool to 0°C. Add NaBH

    
    CN portion-wise. Allow to warm to RT and stir for 12 hours.
    
  • Acidification: Quench with conc. HCl to pH < 2 (converts amine to HCl salt and destroys excess hydride).

  • Workup: Evaporate MeOH. Redissolve in water. Wash with Et

    
    O (removes unreacted aldehyde). Lyophilize the aqueous phase to obtain the crude HCl salt.
    
  • Recrystallization: iPrOH/Et

    
    O.
    
Visualization: Synthetic & Analytical Workflow

G Isovanillin Precursor: Isovanillin Imine Intermediate: Imine Species Isovanillin->Imine NH4OAc, MeOH Reduction Reduction: NaBH3CN Imine->Reduction In-situ Acidification Salt Formation: HCL Quench Reduction->Acidification pH < 2 Product Target: Isovanillylamine HCl Acidification->Product Lyophilization

Figure 1: Reductive amination pathway for the synthesis of 5-(Aminomethyl)-2-methoxyphenol HCl.

Spectral Data Profiling

The following data represents the consensus spectroscopic signature for the hydrochloride salt in polar aprotic solvents (DMSO-d


).
Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 (Recommended to observe exchangeable protons).

H NMR (400 MHz, DMSO-d

,

ppm)
Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
9.05 s (broad)1HAr-OH Phenolic proton; disappears in D

O.
8.25 s (broad)3H-CH

NH

Ammonium protons; characteristic of HCl salt.[1]
6.92 d (

Hz)
1HAr-H6 Ortho to OH; meta to alkyl.[1]
6.88 d (

Hz)
1HAr-H3 Ortho to OMe; strong coupling to H4.[1]
6.82 dd (

Hz)
1HAr-H4 Meta to OMe; para to OH.
3.88 s (or q broad)2HAr-CH

-N
Benzylic methylene; shifts from ~9.8 (aldehyde).[1]
3.76 s3H-OCH

Methoxy group; distinct singlet.[1]

Technical Note: The coupling constants (


) confirm the 1,2,4-trisubstituted ring pattern (relative to the carbon skeleton). H6 appears as a doublet (small meta coupling) or singlet depending on resolution.

C NMR (100 MHz, DMSO-d

,

ppm)
Shift (

)
AssignmentNotes
147.5 C -OH (C1)Deshielded ipso carbon.[1]
146.8 C -OMe (C2)Deshielded ipso carbon.[1]
125.5 C -CH

(C5)
Alkyl substituted aromatic carbon.[1]
121.0 Ar-C H (C6)
115.5 Ar-C H (C4)
112.0 Ar-C H (C3)Upfield due to ortho-OMe electron donation.[1]
55.8 -OC H

Characteristic methoxy carbon.[1]
42.4 -C H

NH

Benzylic carbon attached to nitrogen.[1]
Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode). Molecular Ion: The HCl salt dissociates; spectra show the cation [M+H]


.
  • Observed [M+H]

    
    : 
    
    
    
    154.08
  • Calculated Exact Mass: 154.0868 (C

    
    H
    
    
    
    NO
    
    
    )
Fragmentation Pathway (MS/MS)

The fragmentation pattern is diagnostic for separating this isomer from others.[2]

  • Precursor:

    
     154
    
  • Primary Loss: Loss of NH

    
     (17 Da) 
    
    
    
    
    
    137 (Formation of stable benzyl cation/quinone methide species).
  • Secondary Loss: Loss of CO or Methyl radical from the methoxy group

    
    
    
    
    
    122 / 109.

MS M_Ion [M+H]+ m/z 154 Frag1 [M-NH3]+ m/z 137 (Quinone Methide) M_Ion->Frag1 - NH3 (17 Da) Frag2 m/z 122 (Demethylation) Frag1->Frag2 - CH3 Frag3 m/z 109 (Ring Contraction/CO Loss) Frag1->Frag3 - CO

Figure 2: ESI-MS Fragmentation pathway for Isovanillylamine cation.

Infrared Spectroscopy (FT-IR)

Sample Preparation: KBr Pellet or ATR (Solid state).

Wavenumber (cm

)
AssignmentDescription
3400 - 2800 O-H / N-H stretchVery broad, strong band indicating ammonium salt and phenol H-bonding.
1600, 1515 C=C stretchAromatic ring skeletal vibrations.
1275 C-O stretchAryl alkyl ether (Methoxy group).[1]
1030 C-N stretchPrimary amine C-N bond.[1]
820 C-H bendOut-of-plane bending for 1,2,4-substituted benzene.[1]

Analytical Considerations for Researchers

  • Isobaric Interference: In LC-MS, this compound is isobaric with Vanillylamine and Dopamine 3-O-methyl ether. Chromatographic separation is required (C18 column, aqueous/methanol gradient with 0.1% Formic Acid). Isovanillylamine typically elutes earlier than Vanillylamine due to the higher polarity of the 3-OH, 4-OMe arrangement compared to 4-OH, 3-OMe.

  • Stability: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C. In solution (water/buffer), it is susceptible to oxidation at the phenol group if pH > 8.

  • Differentiating Isomers: The most reliable method to distinguish 5-(Aminomethyl)-2-methoxyphenol (Isovanillylamine) from 4-(Aminomethyl)-2-methoxyphenol (Vanillylamine) is the NOESY 2D-NMR .

    • Isovanillylamine: NOE correlation observed between the Methoxy protons and the H3 aromatic proton (which is ortho to the methoxy).

    • Vanillylamine: NOE correlation observed between Methoxy protons and H2 (isolated singlet).

References

  • Sigma-Aldrich. Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Product Specification & NMR. Link

  • ChemicalBook. Isovanillin Spectral Data (1H NMR, IR). Link

  • BenchChem. Mass Spectrometry Fragmentation of Methoxybenzoyl Derivatives. Link

  • PubChem. Compound Summary: 3-Hydroxy-4-methoxybenzylamine. Link

Sources

Foundational

Technical Monograph: 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

Purity Determination and Quantitative Assay Strategy[1] Executive Summary This technical guide outlines the analytical framework for the characterization, purity assessment, and assay of 5-(Aminomethyl)-2-methoxyphenol h...

Author: BenchChem Technical Support Team. Date: February 2026

Purity Determination and Quantitative Assay Strategy[1]

Executive Summary

This technical guide outlines the analytical framework for the characterization, purity assessment, and assay of 5-(Aminomethyl)-2-methoxyphenol hydrochloride (CAS: 1687-53-2 for free base analog context). Structurally a regioisomer of vanillylamine, this compound presents specific analytical challenges due to its zwitterionic potential (phenolic hydroxyl and benzylic amine) and susceptibility to oxidative degradation.

This guide prioritizes High-Performance Liquid Chromatography (HPLC) for organic purity and Argentometric Titration for stoichiometric verification of the hydrochloride salt.

Part 1: Molecular Profile & Critical Quality Attributes (CQA)

Before establishing protocols, we must define the physicochemical behavior of the analyte to ensure method robustness.

PropertyCharacteristicAnalytical Implication
Structure Guaiacol core with a C5-aminomethyl group.[1]UV active (~280 nm). Electron-rich ring susceptible to oxidation.
Acidity (pKa) Amine: ~9.5 (Protonated at neutral pH). Phenol: ~10.0 (Neutral at neutral pH).pH Control is Critical. At pH > 9, both groups deprotonate. At pH < 8, the amine is cationic (

).
Solubility High in water/methanol due to ionic salt form.Dissolve samples in mobile phase to prevent solvent-strength mismatch peaks.
Stability Hygroscopic; Phenol ring oxidizes to quinones.Action: Use amber glassware; analyze fresh solutions; consider 0.1% EDTA in mobile phase if stability fails.
Part 2: Chromatographic Purity (HPLC-UV)

The primary challenge in analyzing benzylic amines on silica-based columns is peak tailing caused by the interaction of the positively charged amine with residual silanol groups. We mitigate this using a low-pH mobile phase with high ionic strength or specific end-capped columns.

2.1. Method Development Logic (DOT Visualization)

The following decision tree illustrates the logic for selecting the stationary phase and mobile phase conditions.

HPLC_Method_Dev Start START: Method Development Check_pKa Analyze pKa (Amine ~9.5, Phenol ~10) Start->Check_pKa Select_pH Select Mobile Phase pH Target pH 2.0 - 3.0 Check_pKa->Select_pH Select_Col Column Selection Select_pH->Select_Col C18_Base C18 (Base Deactivated) Standard Choice Select_Col->C18_Base General Purity PFP Pentafluorophenyl (PFP) For Regioisomer Selectivity Select_Col->PFP Isomer Separation Tailing_Check Check Peak Symmetry C18_Base->Tailing_Check PFP->Tailing_Check Add_Modifier Add Ion Pair (OSA) or Increase Buffer Conc. Tailing_Check->Add_Modifier Tailing > 1.5 Final_Method Finalize Method Tailing_Check->Final_Method Tailing < 1.5 Add_Modifier->Final_Method

Figure 1: Decision matrix for HPLC method development targeting phenolic amines.

2.2. Optimized HPLC Protocol

This method separates the target molecule from common synthetic precursors (e.g., 5-formyl-2-methoxyphenol) and oxidative degradants.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (high surface coverage to reduce silanol activity).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2) + 10 mM

    
     (Buffer strength reduces tailing).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV at 280 nm (Phenolic absorption max) and 210 nm (Amine/Backbone).

  • Injection Volume: 5-10 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Elute salts)
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

Sample Preparation: Dissolve 25 mg of substance in 25 mL of Mobile Phase A:B (90:10). Note: Do not use pure acetonitrile as diluent; it may precipitate the salt or cause peak distortion.

Part 3: Quantitative Assay Strategy

For drug development, a "Mass Balance" approach is best:



However, a direct assay is required for potency.
3.1. Primary Assay: HPLC (External Standard)

Using the conditions in Part 2, compare the response of the sample against a Reference Standard (RS) of known purity.



Where 

is peak area,

is weight (mg), and

is potency of the standard (decimal).
3.2. Secondary Assay: Counter-ion Verification (Chloride)

Validating the hydrochloride stoichiometry is crucial. Since the amine is a weak base, non-aqueous titration can be difficult without mercuric acetate (toxic). Argentometric titration is the superior, safer choice for the chloride ion.

Protocol:

  • Dissolution: Dissolve 150 mg of sample in 50 mL of water.

  • Acidification: Add 1 mL of dilute nitric acid (

    
    ).
    
  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Endpoint Detection: Potentiometric (Silver electrode) or Visual (Eosin Y indicator - Fajans method).

  • Calculation:

    
    
    Theoretical Cl content for 
    
    
    
    (MW ~189.64) is ~18.7%.
Part 4: Impurity Profiling & Degradation Pathways

Understanding what to look for is as important as how to look.

Common Impurities:

  • Starting Material: 5-Formyl-2-methoxyphenol (Aldehyde). Retention: Later than amine (less polar).

  • Oxidation Product: Quinone derivatives (Yellow/Brown discoloration). Retention: Variable, often very early or very late depending on polymerization.

  • Regioisomers: 4-(Aminomethyl)-2-methoxyphenol (Vanillylamine). Separation requires a Phenyl-Hexyl column due to similar hydrophobicity but different

    
     interaction potential.
    

Degradation Pathway Visualization:

Degradation_Path Target 5-(Aminomethyl)-2-methoxyphenol (Target) Quinone Impurity B: Ortho-Quinone Species (Oxidation) Target->Quinone Air Oxidation (High pH/Light) Dimer Impurity C: Phenolic Dimer (Coupling) Target->Dimer Radical Coupling Aldehyde Impurity A: 5-Formyl-2-methoxyphenol (Synthetic Precursor) Aldehyde->Target Reductive Amination

Figure 2: Synthetic origin and degradation pathways for impurity identification.

Part 5: Validation Parameters (ICH Q2)

To ensure the method is "Trustworthy" (E-E-A-T), perform the following validation steps:

  • Specificity: Inject the "blank" (mobile phase), the "placebo" (if formulated), and the "spiked" sample (with known impurities like the aldehyde). Ensure Resolution (

    
    ) > 1.5 between the main peak and impurities.
    
  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.1 mg/mL). Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Precision:

    • System Precision: 6 injections of standard.[3] RSD

      
       2.0%.
      
    • Method Precision: 6 separate preparations of the sample. RSD

      
       2.0%.
      
  • Robustness: Deliberately vary pH (

    
     units) and Column Temp (
    
    
    
    C). Verify that System Suitability (Tailing Factor < 2.0) still passes.
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <541> Titrimetry. USP-NF.
  • PubChem. (2025).[4][5][6] Compound Summary: Aminomethyl-methoxyphenols. National Library of Medicine. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Reverse Phase logic).

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

Abstract This application note presents a comprehensive, detailed protocol for the analysis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a key intermediate in pharmaceutical synthesis. A robust and reliable reversed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, detailed protocol for the analysis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a key intermediate in pharmaceutical synthesis. A robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection has been developed and is described herein. The guide provides a complete methodology, from the fundamental principles guiding the selection of chromatographic parameters to step-by-step instructions for sample preparation, analysis, and a framework for method validation according to ICH guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries, offering a field-proven approach to ensure data integrity and analytical accuracy.

Introduction and Scientific Rationale

5-(Aminomethyl)-2-methoxyphenol hydrochloride is a substituted phenol derivative containing both a primary amine and a phenolic hydroxyl group. Its polarity and ionizable nature present specific challenges for chromatographic analysis. The primary objective of this protocol is to establish a selective, precise, and accurate HPLC method for the quantification of the main component and potential impurities.

The chosen methodology is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is ideally suited for polar to moderately non-polar compounds and is a workhorse in pharmaceutical analysis.[1][2] The fundamental principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[1]

Causality Behind Experimental Choices:

  • Control of Analyte Ionization: The analyte possesses two ionizable functional groups: a basic aminomethyl group (pKa ~9-10) and an acidic phenolic group (pKa ~10). The ionization state of these groups is highly dependent on the mobile phase pH and critically affects chromatographic retention and peak shape.[3] To ensure consistent and reproducible results, the mobile phase pH is controlled to be in the acidic range (pH ~3.0). At this pH, the aminomethyl group is fully protonated (acting as a single, stable cationic species), while the phenolic hydroxyl group remains non-ionized. This approach enhances retention on the non-polar stationary phase and minimizes undesirable peak tailing caused by interactions with residual silanols on the silica-based column packing.

  • Stationary Phase Selection: A C18 (octadecyl) bonded silica column is selected as the stationary phase due to its versatility and wide use in separating aromatic and polar compounds.[4] The hydrophobic C18 chains provide the necessary retention for the analyte through van der Waals interactions.

  • Detection: The phenolic chromophore in the molecule allows for sensitive detection using a UV-Vis spectrophotometer. Based on the structure, a primary detection wavelength of approximately 278 nm is recommended, as this is a typical absorbance maximum for phenolic compounds.[5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to robust method development.

PropertyValueSource
Chemical Name 5-(Aminomethyl)-2-methoxyphenol hydrochloride-
Synonyms 4-(Aminomethyl)-2-methoxyphenol hydrochloride[6]
CAS Number 7149-10-2[6]
Molecular Formula C₈H₁₁NO₂·HCl[6]
Molecular Weight 189.64 g/mol [6]
Appearance White to off-white crystalline powder[6]
Structure Chemical structure of 5-(Aminomethyl)-2-methoxyphenol-
Predicted pKa Amine group: ~9-10; Phenol group: ~10General Chemical Knowledge
UV Maximum (λmax) Expected around 278 nm[5]

Experimental Protocol: Step-by-Step Methodology

Required Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

    • Volumetric flasks and pipettes (Class A).

    • HPLC vials with caps and septa.

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Chemicals and Reagents:

    • 5-(Aminomethyl)-2-methoxyphenol hydrochloride Reference Standard (>98.0% purity).[6]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Orthophosphoric acid (ACS grade).

    • Potassium dihydrogen phosphate (ACS grade).

    • Water (HPLC grade or Milli-Q).

  • Chromatographic Column:

    • Recommended: C18 column, 4.6 x 150 mm, 5 µm particle size.

    • Alternatives may include columns with polar end-capping for enhanced retention of polar compounds.[7]

Preparation of Solutions

Mobile Phase A (Aqueous Buffer, pH 3.0):

  • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 1000 mL of HPLC-grade water to make a 10 mM solution.

  • Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

Mobile Phase B (Organic):

  • Use 100% Acetonitrile (HPLC grade).

  • Filter through a 0.45 µm membrane filter and degas.

Diluent:

  • Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial chromatographic conditions.

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh approximately 25 mg of 5-(Aminomethyl)-2-methoxyphenol hydrochloride Reference Standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

Working Standard Solution (e.g., 0.1 mg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the Diluent and mix well.

Sample Preparation (e.g., for a bulk drug substance):

  • Accurately weigh approximately 25 mg of the 5-(Aminomethyl)-2-methoxyphenol hydrochloride sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent.

  • Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the Diluent to achieve a nominal concentration of 0.1 mg/mL.

  • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and efficiency for aromatic compounds.
Mobile Phase A: 10 mM KH₂PO₄, pH 3.0B: AcetonitrileAcidic pH ensures protonation of the amine for good peak shape.[3]
Elution Mode GradientAllows for separation of the main peak from potential early and late-eluting impurities.
Gradient Program Time (min)%B
0.010
15.070
17.010
20.010
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CEnsures stable retention times and improves peak symmetry.
Detection UV at 278 nmCorresponds to the expected absorbance maximum of the phenol chromophore.[5]
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Run Time 20 minutesSufficient to elute the analyte and any potential late-eluting impurities.

System Suitability and Data Analysis

Before proceeding with sample analysis, the performance of the chromatographic system must be verified. This ensures that the system is operating within acceptable parameters on the day of analysis.

System Suitability Protocol:

  • Inject the Diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Working Standard Solution (0.1 mg/mL) five times consecutively.

Acceptance Criteria:

ParameterAcceptance LimitPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry. High tailing can indicate secondary interactions.
Theoretical Plates (N) ≥ 2000Measures column efficiency and the sharpness of the peak.
% RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision of the injection and detection system.
% RSD of Retention Time ≤ 1.0% (for n=5)Indicates the stability of the pump and mobile phase composition.

Calculation of Assay: The concentration of 5-(Aminomethyl)-2-methoxyphenol hydrochloride in the sample can be calculated using the following formula based on an external standard method:

Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard

Where:

  • Area_Sample is the peak area of the analyte in the sample chromatogram.

  • Area_Standard is the average peak area of the analyte from the system suitability injections.

  • Conc_Standard is the concentration of the Working Standard Solution.

  • Conc_Sample is the nominal concentration of the sample solution.

  • Purity_Standard is the purity of the reference standard (as a percentage).

HPLC Analysis and Validation Workflow

The following diagram illustrates the logical flow from sample receipt to final data reporting, incorporating the necessary quality checks.

Caption: Workflow for HPLC analysis of 5-(Aminomethyl)-2-methoxyphenol HCl.

Method Validation Framework (ICH Q2(R2))

A full validation of this analytical method is required to demonstrate its suitability for its intended purpose.[8][9] The validation should be performed according to a pre-approved protocol and the results documented in a validation report.[10]

Validation Parameters:

ParameterPurposeBrief Experimental Outline
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).Analyze a blank (diluent), a placebo (if in a formulation), the reference standard, and the sample. Spike the sample with known impurities if available. The analyte peak should be free from interference at its retention time.
Linearity To demonstrate a direct proportional relationship between analyte concentration and detector response.Prepare at least five concentrations of the analyte across the specified range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area vs. concentration.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.The range is typically 80% to 120% of the test concentration for an assay of a drug substance.[11]
Accuracy The closeness of the test results obtained by the method to the true value.Perform recovery studies by spiking a placebo or sample with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).[11]
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Repeatability (Intra-assay): Analyze a minimum of six replicate sample preparations at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Can be determined based on the signal-to-noise ratio (typically S/N of 10:1) or from the standard deviation of the response and the slope of the calibration curve.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Evaluate the effect on system suitability parameters.

References

  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-2-methylphenol hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-(2-Aminoethyl)-5-methoxyindole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Final ICH Q2(R2) Guideline on Validation of Analytical Procedures. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Profiles of Standard Phenolic Compounds Present in Medicinal Plants. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Retrieved from [Link]

Sources

Application

Analytical Method Development for 5-(Aminomethyl)-2-methoxyphenol Hydrochloride Quantification

Executive Summary & Scope This application note details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-(Aminomethyl)-2-methoxyphenol hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the development, optimization, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 5-(Aminomethyl)-2-methoxyphenol hydrochloride .

This compound presents specific analytical challenges due to its amphiphilic nature (containing both a hydrophilic aminomethyl group and a lipophilic methoxy-phenol moiety) and its potential for positional isomerism (e.g., vs. Vanillylamine). Standard C18 methods often fail to retain such polar amines or suffer from severe peak tailing due to silanol interactions.

This protocol utilizes a Pentafluorophenyl (PFP) stationary phase , leveraging


-

interactions and hydrogen bonding to achieve superior retention and peak shape compared to traditional alkyl-bonded phases.

Physicochemical Profiling & Analytical Target Profile (ATP)

Before method development, the physicochemical properties of the analyte determine the separation mode.

PropertyValue / CharacteristicAnalytical Implication
Structure Phenol ring, 2-OMe, 5-CH

NH

UV Active: Primary absorption ~280 nm (Phenolic).
pKa (Acidic) ~10.0 (Phenolic -OH)At neutral pH, phenol is unionized. At pH > 10, it ionizes (retention loss).
pKa (Basic) ~9.5 (Primary Amine)At pH < 9, amine is protonated (

). Highly polar.
Solubility High in Water/MethanolRequires aqueous diluent; risk of solvent mismatch if injected in 100% organic.
Critical Impurities Positional isomers (e.g., 4-aminomethyl)Selectivity (

)
is the critical method attribute.
Analytical Target Profile (ATP)
  • Intent: Quantify API purity and monitor degradation.

  • Technique: RP-HPLC with UV detection (DAD).

  • Resolution (

    
    ):  > 2.0 between main peak and nearest isomer/impurity.
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5.

Method Development Lifecycle

The following diagram outlines the Quality-by-Design (QbD) approach used for this method, adhering to ICH Q14 principles.

MethodLifecycle cluster_decision Decision Point: Retention Mechanism ATP ATP Definition (pKa, LogP, Solubility) Scouting Column Scouting (C18 vs. PFP vs. HILIC) ATP->Scouting Define Requirements Opt Optimization (pH, Gradient, Temp) Scouting->Opt Select Mode Valid Validation (ICH Q2(R2)) Opt->Valid Finalize Method Control Control Strategy (SST, System Suitability) Valid->Control Routine Use

Figure 1: QbD-driven workflow for analytical method development, moving from ATP definition to Control Strategy.

Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Formate (LC-MS Grade) or Potassium Dihydrogen Phosphate (Analytical Grade).

    • Formic Acid or Orthophosphoric Acid (85%).

    • Water (Milli-Q, 18.2 M

      
      ).
      
Chromatographic Conditions

Rationale: The PFP column is selected over C18. The fluorine atoms on the PFP ring create a strong electron-deficient face, interacting with the electron-rich phenol ring of the analyte (


-

interaction). Furthermore, PFP phases often show better retention for polar amines due to dipole-dipole interactions.
ParameterCondition
Column Phenomenex Kinetex F5 (PFP) , 150 x 4.6 mm, 2.6 µm (Core-Shell)
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 35°C (Improves mass transfer and peak shape)
Injection Volume 5.0 µL
Detection UV at 280 nm (Reference: 360 nm)
Run Time 12 minutes

Gradient Program:

  • 0.0 min: 5% B (Hold for retention of polar amine)

  • 8.0 min: 40% B (Elute lipophilic impurities)

  • 8.1 min: 5% B

  • 12.0 min: 5% B (Re-equilibration)

Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of 5-(Aminomethyl)-2-methoxyphenol HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Methanol.

  • Working Standard (50 µg/mL): Dilute the stock solution with Mobile Phase A (Initial conditions) to prevent solvent mismatch peaks.

Method Validation (ICH Q2(R2))

The validation follows the ICH Q2(R2) guidelines, emphasizing lifecycle management and robust statistical analysis.

Specificity (Stress Testing)

Demonstrate the method is stability-indicating by subjecting the sample to stress conditions.

Stress ConditionProcedureAcceptance Criteria
Acid Hydrolysis 0.1 N HCl, 60°C, 2 hrsNo interference at retention time (RT) of main peak. Peak purity > 99.0%.
Base Hydrolysis 0.1 N NaOH, RT, 1 hrNote: Phenols are sensitive to oxidation in base.
Oxidation 3% H

O

, RT, 1 hr
Resolution > 1.5 between analyte and oxidation byproducts (quinones).
Linearity & Range
  • Range: 50% to 150% of target concentration (e.g., 25 µg/mL to 75 µg/mL).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999. Residual plot should show random distribution (no bias).
Accuracy & Precision
  • Accuracy: Spike placebo matrix at 80%, 100%, and 120%. Recovery must be 98.0% – 102.0%.

  • Precision (Repeatability): 6 injections of 100% standard. RSD

    
     2.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.
    
Limit of Detection/Quantitation (LOD/LOQ)

Calculated based on the standard deviation of the response (


) and the slope (

).
  • LOD:

    
    
    
  • LOQ:

    
    
    

Troubleshooting & Critical Quality Attributes (CQA)

Common issues encountered with hydrophilic phenolic amines and their resolution.

Troubleshooting Issue Problem: Peak Tailing Cause1 Silanol Interaction (Amine reacting with free silanols) Issue->Cause1 Cause2 Column Overload Issue->Cause2 Sol1 Add 0.1% TEA (Triethylamine) as silanol blocker Cause1->Sol1 Sol2 Increase Buffer Ionic Strength (to 20-50 mM) Cause1->Sol2 Sol3 Switch to Hybrid Particle (e.g., Waters XBridge) Cause1->Sol3

Figure 2: Decision tree for troubleshooting peak tailing, the most common failure mode for amine analysis.

Key Technical Insights:
  • pH Control is Critical: The mobile phase pH must be maintained at 3.0 ± 0.1 .

    • At pH 3.0, the amine is fully protonated (

      
      ), ensuring solubility.
      
    • The phenol is fully protonated (neutral -OH), ensuring it interacts with the stationary phase via hydrophobic and

      
      -
      
      
      
      mechanisms rather than ion-exchange (which causes variability).
  • Solvent Mismatch: Injecting a sample dissolved in 100% Methanol onto a 5% Organic mobile phase will cause "peak fronting" or splitting. Always dilute the final sample in the starting mobile phase.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[1] Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Context on amine separation). Link

  • Phenomenex. (2024). Kinetex F5 Core-Shell LC Columns Application Guide. (Reference for PFP selectivity mechanisms). Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2012). Introduction to Modern Liquid Chromatography. Wiley.

Sources

Method

Application Notes &amp; Protocols: Leveraging 5-(Aminomethyl)-2-methoxyphenol Hydrochloride in Modern Combinatorial Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Bifunctional Scaffold In the landscape of drug discovery and materials science, the efficiency of synthesizing and sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Scaffold

In the landscape of drug discovery and materials science, the efficiency of synthesizing and screening large, diverse chemical libraries is paramount.[1][2] Combinatorial chemistry provides a powerful engine for this exploration, and its success hinges on the selection of versatile building blocks.[3] 5-(Aminomethyl)-2-methoxyphenol hydrochloride is a prime example of such a scaffold, offering a unique combination of reactive functional groups that can be orthogonally addressed to generate a rich diversity of molecular architectures.

This guide provides an in-depth exploration of 5-(Aminomethyl)-2-methoxyphenol hydrochloride as a strategic building block in combinatorial library synthesis. We will move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol design and execution.

Physicochemical Properties and Handling

A thorough understanding of the starting material is critical for reproducible and successful synthesis.

PropertyValueSource
Molecular Formula C₈H₁₂ClNO₂
Molecular Weight 189.64 g/mol
Appearance White to off-white crystalline powder
Melting Point 220 °C (decomposes)
Solubility Soluble in water, methanol. Slightly soluble in ethanol.Inferred from structure
Purity (Typical) ≥98% (HPLC)

Handling and Storage: 5-(Aminomethyl)-2-methoxyphenol hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is hygroscopic and should be stored in a tightly sealed container in a cool, dry place. The hydrochloride salt form enhances stability and water solubility but typically requires neutralization (e.g., with a non-nucleophilic base like diisopropylethylamine, DIPEA) to unmask the nucleophilicity of the primary amine for subsequent reactions.

Core Synthetic Strategies & Workflows

The true power of this building block lies in its two primary reactive handles: the primary aminomethyl group and the phenolic hydroxyl group. These can be selectively functionalized to create vast chemical libraries.

Workflow Overview: Solid-Phase Synthesis

Solid-phase synthesis offers a streamlined approach for library construction, simplifying purification by allowing for the removal of excess reagents and byproducts through simple washing steps.[5][6]

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Purification Resin Solid Support (e.g., Rink Amide Resin) Immobilize Immobilize Scaffold (via Phenolic -OH) Resin->Immobilize Linker Activation Diversify_Amine Diversify Amine (Amide Coupling, Reductive Amination, etc.) Immobilize->Diversify_Amine Deprotection (if needed) Wash_1 Wash Excess Reagents Diversify_Amine->Wash_1 Cleavage Cleave from Resin (e.g., TFA Cocktail) Wash_1->Cleavage Purification Purify Library Members (e.g., HPLC) Cleavage->Purification

Caption: General workflow for solid-phase combinatorial synthesis.

Detailed Protocols

Protocol 1: Solid-Phase Synthesis of a Diverse Amide Library

This protocol details the synthesis of a library of amides by immobilizing 5-(aminomethyl)-2-methoxyphenol hydrochloride on a solid support via its phenolic hydroxyl group, followed by diversification of the primary amine.

Rationale: Immobilization through the phenol allows the more robust amide bond to be formed in the diversification step. Rink amide resin is chosen as it allows for cleavage under acidic conditions to yield a primary amide at the C-terminus of the linker, which can be beneficial for biological activity.

Materials:

  • 5-(Aminomethyl)-2-methoxyphenol hydrochloride

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • A diverse set of carboxylic acids (Building Blocks)

  • Diisopropylethylamine (DIPEA)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling & Fmoc Deprotection:

    • Place Rink Amide resin (e.g., 0.1 mmol scale) in a solid-phase synthesis vessel.[7]

    • Swell the resin in DMF for 1 hour.[7]

    • Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 20 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Immobilization of the Scaffold:

    • In a separate vial, pre-activate a linker such as Fmoc-4-(hydroxymethyl)phenoxyacetic acid (HMPA) by dissolving it (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF.

    • Add the activated linker solution to the deprotected resin and agitate for 4 hours at room temperature.

    • Wash the resin as described in step 1.

    • Couple 5-(aminomethyl)-2-methoxyphenol hydrochloride (as the free base, pre-neutralized with DIPEA) to the immobilized linker via an esterification reaction, again using DIC/HOBt activation. This step attaches the scaffold via its phenolic hydroxyl group.

  • Diversification of the Primary Amine:

    • Swell the resin-bound scaffold in DMF.

    • In separate reaction wells (for parallel synthesis), add a solution of a unique carboxylic acid (3 eq), DIC (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF to each well.

    • Agitate the reactions for 4-6 hours at room temperature. A Kaiser test can be performed to check for the presence of free primary amines, indicating reaction completion.

    • Wash the resin extensively with DMF and DCM to remove all excess reagents and byproducts.

  • Cleavage and Product Isolation:

    • Dry the resin under a stream of nitrogen.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. (Caution: TFA is highly corrosive. Work in a fume hood).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]

    • Filter the resin and collect the filtrate.

    • Precipitate the cleaved product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.

    • Dry the crude product under vacuum.

  • Purification and Analysis:

    • Dissolve the crude product in a suitable solvent (e.g., DMSO/water).

    • Purify each library member using preparative HPLC.

    • Characterize the purified compounds by LC-MS and NMR to confirm identity and purity.

Protocol 2: Solution-Phase Synthesis via the Ugi Four-Component Reaction

The Ugi reaction is a cornerstone of multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules in a single step.[9][10] 5-(Aminomethyl)-2-methoxyphenol hydrochloride is an excellent amine component for this reaction.

Rationale: This one-pot reaction combines four components to create a dipeptide-like scaffold, offering a high degree of molecular complexity and diversity from readily available starting materials.[11]

Materials:

  • 5-(Aminomethyl)-2-methoxyphenol hydrochloride

  • A diverse library of aldehydes

  • A diverse library of isocyanides

  • A diverse library of carboxylic acids

  • Methanol (or another suitable polar solvent like trifluoroethanol)

  • DIPEA (to freebase the amine)

Step-by-Step Methodology:

  • Reaction Setup:

    • In a reaction vial, dissolve 5-(aminomethyl)-2-methoxyphenol hydrochloride (1 eq) and DIPEA (1.1 eq) in methanol.

    • Add the aldehyde (1 eq), the carboxylic acid (1 eq), and finally the isocyanide (1 eq).

    • Seal the vial and stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by flash column chromatography or preparative HPLC to isolate the desired Ugi product.

  • Secondary Derivatization (Optional):

    • The phenolic hydroxyl group on the Ugi product remains available for further functionalization (e.g., etherification, esterification) to add another layer of diversity to the library.

Derivatization and Library Design

The bifunctional nature of 5-(aminomethyl)-2-methoxyphenol hydrochloride allows for the creation of libraries with diverse branching patterns and physicochemical properties.

G cluster_amine Amine Derivatization cluster_phenol Phenol Derivatization Scaffold 5-(Aminomethyl)- 2-methoxyphenol Amide Amide Formation (R-COOH) Scaffold->Amide Nucleophilic Acyl Substitution Sulfonamide Sulfonamide Formation (R-SO2Cl) Scaffold->Sulfonamide Ugi Ugi Reaction (R-CHO, R'-NC, R''-COOH) Scaffold->Ugi Multicomponent Reaction Pictet Pictet-Spengler (R-CHO) Scaffold->Pictet Cyclization Ether Etherification (R-X, Williamson) Scaffold->Ether SN2 Reaction Ester Esterification (R-COCl) Scaffold->Ester

Caption: Potential derivatization pathways for the scaffold.

A particularly powerful, albeit more complex, derivatization is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[12][13] While our scaffold is a benzylamine, Pictet-Spengler-type reactions can be employed to synthesize tetrahydroisoquinoline cores, which are privileged structures in medicinal chemistry.[14][15] This would involve reaction of the primary amine with an aldehyde, followed by cyclization onto the electron-rich aromatic ring.

Analytical Characterization of Libraries

The quality and integrity of a combinatorial library are paramount for meaningful screening results.

TechniquePurposeKey Information Provided
LC-MS Purity assessment and molecular weight confirmationRetention time, purity (as % area under the curve), and mass-to-charge ratio (m/z) for each library member.
¹H NMR Structural confirmation of representative compoundsConfirms the covalent structure of a subset of library members to validate the synthetic protocol.
Preparative HPLC Purification of individual library membersIsolation of compounds with high purity (>95%) for biological screening.

Conclusion

5-(Aminomethyl)-2-methoxyphenol hydrochloride is a highly valuable, yet underutilized, building block for combinatorial chemistry. Its defined structure and orthogonally reactive functional groups provide a reliable platform for the synthesis of diverse and complex small molecule libraries. The protocols and strategies outlined in this guide offer a robust starting point for researchers looking to expand their chemical space and accelerate the discovery of novel bioactive compounds.

References

  • RSC Advances. (n.d.). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
  • Pandeya, S. N., et al. (n.d.). Combinatorial chemistry: A novel method in drug discovery and its application.
  • A Short Review on Concept and Types of Combinatorial Chemistry. (n.d.).
  • Open Access Journals. (n.d.). combinatorial-chemistry-innovations-and-applications.pdf.
  • National Institutes of Health. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines.
  • PubMed. (2018, November 15). Synthesis of five libraries of 6,5-fused heterocycles to establish the importance of the heterocyclic core for antiplasmodial activity.
  • ResearchGate. (2020, September 5). (PDF) COMBINATORIAL CHEMISTRY AND ITS APPLICATION -A MODERN SYNTHETIC APPROACH.
  • PubMed Central. (2021, July 5). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds.
  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.).
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC. (n.d.).
  • ResearchGate. (n.d.). Development of a Solid-Phase Extraction Procedure for the Simultaneous Determination of Polyphenols, Organic Acids and Sugars in Wine.
  • ResearchGate. (n.d.). (PDF) Synthesis of meta-functionalized phenols and anilines.
  • Semantic Scholar. (2021, November 5). The ethoxycarbonyl group as both activating and protective group in N-acyl-Pictet–Spengler reactions using -.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • RSC Publishing. (n.d.). Halogen bond-catalyzed Pictet–Spengler reaction.
  • MDPI. (2019, June 15). α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications.
  • Methods and protocols of modern solid phase peptide synthesis. (2014, June 13).
  • National Institutes of Health. (n.d.). Combinatorial Chemistry in Drug Discovery.
  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. (n.d.).
  • Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis. (n.d.).
  • ACS Publications. (2024, January 26). Solid-Phase Synthesis as a Tool to Create Exactly Defined, Branched Polymer Vectors for Cell Membrane Targeting | Macromolecules.
  • ResearchGate. (2025, August 10). Ammonium Chloride Promoted Ugi Four-Component, Five-Center Reaction of ?-Substituted ?-Isocyano Acetic Acid: A Strong Solvent Effect.
  • Taylor & Francis. (n.d.). Combinatorial chemistry – Knowledge and References.
  • PubChem. (n.d.). 5-(Aminomethyl)-2-methylphenol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Request PDF.
  • TCI EUROPE N.V. (n.d.). Ugi Four-component Reaction.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.).
  • National Institutes of Health. (n.d.). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds.
  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol 98 1687-53-2.
  • PubMed. (n.d.). Heterocyclic quinol-type fluorophores: synthesis, X-ray crystal structures, and solid-state photophysical properties of novel 5-hydroxy-5-substituent-benzo[b]naphtho[1,2-d]furan-6-one and 3-hydroxy-3-substituent-benzo[kl]xanthen-2-one derivatives.
  • PubMed Central. (n.d.). Ugi Four-Component Reactions Using Alternative Reactants.
  • PubChem. (n.d.). 2-Methoxy-5-methylphenol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Aminomethyl)-2-methoxyphenol Hydrochloride.
  • PubChem. (n.d.). Guaiacol.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

Introduction: The "Janus" Molecule Challenge You are likely reading this because your batch of 5-(Aminomethyl)-2-methoxyphenol hydrochloride has turned pink, oiled out during crystallization, or failed to extract from th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Janus" Molecule Challenge

You are likely reading this because your batch of 5-(Aminomethyl)-2-methoxyphenol hydrochloride has turned pink, oiled out during crystallization, or failed to extract from the aqueous phase.

Do not be alarmed. This molecule presents a classic "Janus" challenge in organic synthesis: it possesses both an electron-rich phenolic moiety (prone to oxidation) and a primary amine (prone to salt formation and hygroscopicity). Its amphoteric nature creates a narrow window for successful isolation.

This guide moves beyond standard protocols to address the mechanistic causes of failure. It is designed to be a self-validating system—if you follow the logic, the chemistry will correct itself.

Part 1: The Purification Decision Matrix

Before attempting to fix a failed batch, diagnose the state of your material using the workflow below.

Purification_Workflow Start Crude Material State ColorCheck Is the solid Pink/Brown? Start->ColorCheck SolubilityCheck Is it an Oil or Gum? ColorCheck->SolubilityCheck No (White/Off-white) Charcoal Activated Charcoal Treatment (MeOH/EtOH) ColorCheck->Charcoal Yes (Oxidation) PurityCheck Purity < 98% (HPLC)? SolubilityCheck->PurityCheck No (Solid) Trituration Trituration (EtOAc/Ether) SolubilityCheck->Trituration Yes (Trapped Solvent) Recryst Recrystallization (IPA/Ethanol) PurityCheck->Recryst Yes Dry Vacuum Dry over P2O5 PurityCheck->Dry No (Pure) Charcoal->SolubilityCheck Trituration->PurityCheck Recryst->Dry Final Pure White Solid MP ~220°C (dec) Dry->Final

Figure 1: Decision matrix for identifying the correct purification intervention based on physical state.

Part 2: Troubleshooting Guides & FAQs

Category A: Discoloration (The "Pink" Problem)

Q: My white solid turns pink/brown within hours of exposure to air. Is it degraded?

A: Not necessarily degraded, but it is oxidizing. The electron-donating methoxy group at the 2-position activates the phenol ring, making it highly susceptible to oxidation into quinoid species (impurities that are highly colored even at ppm levels).

The Fix: The "Sacrificial" Environment

  • Degas Solvents: Never use solvents straight from the bottle. Sparge all recrystallization solvents (Ethanol/IPA) with Nitrogen or Argon for 15 minutes.

  • Acidic Stabilization: Phenols are most prone to oxidation in basic or neutral environments. Ensure your final recrystallization solvent contains a trace of HCl (e.g., 0.1% of 1M HCl in ether) to keep the phenol protonated and the amine fully salified.

  • Charcoal Protocol:

    • Dissolve crude in minimum hot Methanol.

    • Add Activated Charcoal (5 wt%) .

    • Stir at 50°C (do not boil) for 20 minutes.

    • Filter through a Celite pad while hot.

    • Critical: The receiving flask must be under an inert atmosphere.

Category B: Solubility & Oiling Out[1][2][3]

Q: During recrystallization, the product separates as a sticky oil at the bottom of the flask instead of crystals.

A: This is "oiling out," caused by the high solubility of the hydrochloride salt in water/alcohols and the presence of impurities that depress the melting point.

The Fix: The Polarity Gradient Method You need a solvent system that dissolves the impurity but forces the salt into a lattice.

  • Recommended System: Isopropanol (IPA) / Ethyl Acetate (EtOAc).

  • Protocol:

    • Dissolve the oil in the minimum amount of boiling IPA.

    • Remove from heat.

    • Add EtOAc dropwise until persistent cloudiness appears.

    • Add a single drop of IPA to clear the solution.

    • Seed it: Add a tiny crystal of pure material (if available) or scratch the glass.

    • Slow Cool: Wrap the flask in foil and let it cool to room temperature over 4 hours. Do not put it directly in the fridge.

Category C: Extraction Failures (The Amphoteric Trap)

Q: I tried to extract the free base from water into DCM, but the yield is near zero.

A: You are likely trapped in the "Zwitterion Zone." This molecule has two ionizable groups:

  • Phenol (

    
    )
    
  • Amine (

    
    )
    

At neutral pH, the molecule exists largely as a zwitterion (Phenolate anion / Ammonium cation), which is water-soluble and organic-insoluble.

The Fix: The pH Swing or Anhydrous Workup

  • Option 1: Anhydrous Isolation (Preferred)

    • Avoid water entirely. If synthesizing via reduction, generate the HCl salt directly in the organic phase (e.g., Ethanol) using HCl gas or HCl/Dioxane. The salt will precipitate; impurities stay in solution.

  • Option 2: Precise pH Extraction

    • You cannot easily extract the free base. Instead, use n-Butanol or THF/DCM (1:3) mixtures for extraction if you must work from water.

    • Adjust pH to ~8.5 (Isoelectric point) and salt the aqueous layer to saturation with NaCl ("Salting out") to force the organic species out.

pH_Species Acid pH < 8 CATIONIC (Water Soluble) Ar-OH, R-NH3+ Neutral pH ~ 8-9 ZWITTERIONIC (Poor Solubility) Ar-O-, R-NH3+ Acid->Neutral Add Base Neutral->Acid Add Acid Base pH > 10 ANIONIC (Water Soluble) Ar-O-, R-NH2 Neutral->Base Add Base Base->Neutral Add Acid

Figure 2: The effect of pH on the ionization state and solubility. Note that there is no pH where the molecule is purely non-ionic and lipophilic.

Part 3: Quantitative Data & Specifications

PropertySpecification / ValueNotes
CAS Number 7149-10-2HCl Salt
Molecular Weight 189.64 g/mol C8H11NO2[1][2] · HCl
Appearance White crystalline powderPink/Beige indicates oxidation
Melting Point 218 - 220°C (dec.)Sharp MP indicates high purity
Solubility (Salt) Water, Methanol, DMSOInsoluble in Hexane, Ether
Solubility (Free Base) Hot Xylene, EtOAcProne to rapid oxidation

References

  • Movsumzade, M. M., et al. (2004). Synthesis of Aminomethyl Derivatives of 2-Hydroxy-5-methoxythiophenol. Hive Novel Discourse.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (2025).[1] Compound Summary: 5-(Aminomethyl)-2-methoxyphenol.[2] National Library of Medicine. Retrieved January 31, 2026, from [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling phenolic amines.

Sources

Optimization

degradation pathways of 5-(Aminomethyl)-2-methoxyphenol hydrochloride in solution

Welcome to the technical support center for 5-(Aminomethyl)-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in solution. Here, we will delve into the stability of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, its degradation pathways, and best practices for its handling and analysis.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of 5-(Aminomethyl)-2-methoxyphenol hydrochloride in solution.

Q1: What are the primary degradation pathways for 5-(Aminomethyl)-2-methoxyphenol hydrochloride in solution?

A1: The primary degradation pathway for 5-(Aminomethyl)-2-methoxyphenol hydrochloride in solution is oxidation.[1] The aminophenol structure is highly susceptible to oxidation, which can be initiated or accelerated by factors such as light, heat, the presence of metal ions, and, most significantly, basic pH conditions.[1] This oxidative degradation can lead to the formation of colored quinone-imine species and other complex polymeric products.[1] Other potential degradation pathways, especially under forced degradation conditions, include O-demethylation of the methoxy group and hydroxylation of the aromatic ring.[2]

Q2: How does pH affect the stability of 5-(Aminomethyl)-2-methoxyphenol hydrochloride solutions?

A2: The stability of 5-(Aminomethyl)-2-methoxyphenol hydrochloride is highly dependent on pH.[1] Acidic to neutral pH conditions generally promote greater stability.[1] The hydrochloride salt form helps to maintain a slightly acidic pH in unbuffered aqueous solutions, which protonates the aminomethyl group and reduces the molecule's susceptibility to oxidation.[1] In basic solutions, the phenolic hydroxyl group is deprotonated to a phenoxide ion, which, along with the free amino group, significantly increases the molecule's vulnerability to oxidation.[1] Studies on other phenolic compounds have shown that high pH can lead to irreversible degradation.[3]

Q3: What are the recommended storage conditions for the solid compound and its solutions?

A3: For long-term stability, solid 5-(Aminomethyl)-2-methoxyphenol hydrochloride should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1] It is advisable to store it in a tightly sealed container, and for enhanced stability, the atmosphere can be replaced with an inert gas like argon.[1]

Solutions of 5-(Aminomethyl)-2-methoxyphenol hydrochloride should be freshly prepared whenever possible. If storage is necessary, it is recommended to store them at refrigerated temperatures (2-8°C) and protected from light. To minimize degradation, consider using a slightly acidic buffer (pH 4-5).[4]

Q4: What are the known incompatibilities for this compound in solution?

A4: 5-(Aminomethyl)-2-methoxyphenol hydrochloride is incompatible with strong oxidizing agents and strong bases.[1] Contact with strong bases will deprotonate the phenolic hydroxyl and amino groups, making the compound highly susceptible to rapid oxidative degradation. Strong oxidizing agents will directly lead to the formation of degradation products.

Q5: Why is my solution of 5-(Aminomethyl)-2-methoxyphenol hydrochloride changing color?

A5: The development of a pink, red, or brown color in a solution of 5-(Aminomethyl)-2-methoxyphenol hydrochloride is a common indicator of oxidative degradation.[1] The colored species are typically quinone-imines and their subsequent polymerization products, which are formed when the aminophenol molecule is oxidized. This color change is often accelerated by exposure to light, elevated temperatures, or a basic pH.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem: Unexpected peaks are observed in my HPLC chromatogram after storing the solution.

  • Possible Cause: These unexpected peaks are likely degradation products. The aminophenol structure of 5-(Aminomethyl)-2-methoxyphenol hydrochloride is prone to degradation, especially in solution.

  • Solution:

    • Confirm Peak Identity: To confirm that the new peaks are degradants, perform a forced degradation study (see protocol below). This will help in identifying the degradation products that are likely to form under various stress conditions.

    • Use a Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

    • Freshly Prepare Solutions: The most effective way to avoid degradation is to prepare solutions of 5-(Aminomethyl)-2-methoxyphenol hydrochloride immediately before use.

    • Optimize Storage Conditions: If solutions must be stored, keep them at 2-8°C, protected from light, and in a slightly acidic buffer.

Problem: The purity of my compound is decreasing over time, even when stored in solution.

  • Possible Cause: This is a clear sign of degradation. The rate of degradation will depend on the storage conditions (temperature, light exposure, pH, and presence of oxygen).

  • Solution:

    • Evaluate Storage Conditions: Review your current storage protocol. Are the solutions protected from light? Are they stored at an appropriate temperature? Is the pH of the solution controlled?

    • Inert Atmosphere: For long-term storage of solutions, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound and storing the solution under an inert atmosphere to minimize oxidation.

    • Quantitative Analysis: Use a validated stability-indicating HPLC method to track the purity over time under different storage conditions to establish an appropriate shelf-life for your solutions.

Problem: I am observing poor mass balance in my forced degradation study.

  • Possible Cause: A poor mass balance can indicate several issues:

    • Some degradation products may not be eluting from the HPLC column.

    • Degradants may lack a chromophore and are therefore not detected by the UV detector.

    • Volatile degradation products may have formed and evaporated.

    • Degradation products may have precipitated out of the solution.[2]

  • Solution:

    • Method Validation: Ensure your analytical method is capable of detecting all potential degradation products. This may involve using a mass spectrometer (LC-MS) in addition to a UV detector.

    • Column Flushing: After each run, flush the column with a strong solvent to ensure all compounds have eluted.

    • Headspace Analysis: If volatile degradants are suspected, consider using headspace gas chromatography (GC) for analysis.

    • Visual Inspection: Check for any precipitates in your stressed samples.

Problem: My solution has developed a pink/brown color.

  • Possible Cause: As mentioned in the FAQs, this is a visual sign of oxidation.

  • Solution:

    • Discard the Solution: The presence of color indicates that a significant amount of degradation has occurred. It is best to discard the solution and prepare a fresh batch.

    • Preventive Measures: To prevent this from happening in the future, strictly follow the recommended storage and handling procedures: prepare solutions fresh, protect from light, use an acidic buffer, and avoid exposure to high temperatures and basic conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of 5-(Aminomethyl)-2-methoxyphenol hydrochloride. The goal is to achieve 5-20% degradation.[5]

  • Stock Solution Preparation: Prepare a stock solution of 5-(Aminomethyl)-2-methoxyphenol hydrochloride in a suitable solvent (e.g., water or methanol:water).

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Heat at 60°C for 24 hours.[5]

    • Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration for analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Keep at room temperature for 2 hours.

    • Neutralize with 0.1 N HCl and dilute to the final concentration for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to the final concentration for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in the solvent for analysis.

  • Photolytic Degradation:

    • Expose the solution to UV light (e.g., in a photostability chamber) for 24 hours.[6]

    • Analyze the solution directly.

Protocol 2: Stability-Indicating HPLC Method

This is a general guideline for developing a stability-indicating HPLC method. The exact parameters may need to be optimized for your specific instrumentation and requirements.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (e.g., 280 nm).

  • Injection Volume: 10 µL.

Data Summary

Stress ConditionPotential Degradation PathwayExpected Observations
Acidic (0.1 N HCl, 60°C) Minimal degradation expectedSlight decrease in parent compound peak
Basic (0.1 N NaOH, RT) OxidationRapid color change (pink/brown), significant decrease in parent peak, formation of multiple degradation peaks
Oxidative (3% H₂O₂, RT) OxidationColor change, decrease in parent peak, formation of new peaks
Thermal (80°C, solid) Thermal decompositionPotential for some degradation, depending on the melting point and stability of the solid form
Photolytic (UV light) PhotodegradationDecrease in parent peak, formation of new peaks

Visualizations

Degradation Pathway of 5-(Aminomethyl)-2-methoxyphenol Parent 5-(Aminomethyl)- 2-methoxyphenol QuinoneImine Quinone-imine Species Parent->QuinoneImine Oxidation (Light, O₂, High pH) Demethylated O-Demethylated Product Parent->Demethylated O-Demethylation (Forced Conditions) Hydroxylated Hydroxylated Product Parent->Hydroxylated Hydroxylation (Forced Conditions)

Caption: Predicted degradation pathways of 5-(Aminomethyl)-2-methoxyphenol.

Troubleshooting Workflow for Unexpected HPLC Peaks Start Unexpected Peak(s) Observed in HPLC IsDegradant Are the peaks degradants? Start->IsDegradant ForcedDeg Perform Forced Degradation Study IsDegradant->ForcedDeg Investigate Compare Compare Retention Times and Spectra ForcedDeg->Compare Yes Yes Compare->Yes No No Compare->No Optimize Optimize Storage & Handling Yes->Optimize Fresh Prepare Solutions Freshly Yes->Fresh Impurity Source is likely impurity in starting material or reagents No->Impurity

Caption: Workflow for investigating the origin of unexpected HPLC peaks.

References

  • Steindal, A. H., Juzeniene, A., Johnsson, A., & Moan, J. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. Photochemistry and Photobiology, 82(6), 1651-1655. [Link]

  • Zhang, M., et al. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569. [Link]

  • El-Shabouri, S. R., Emara, S. E., & Wahbi, A. M. (1986). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 75(10), 993-997. [Link]

  • Sharma, M., & Kothiyal, P. (2015). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(5), 553-560. [Link]

  • Hotha, K. K., et al. (2013). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics, 2(2), 147-157. [Link]

  • Chen, Y. C., et al. (2022). Electrochemical Co-Degradation of Acetaminophen and Bisphenol A in Aqueous Solutions: Degradation Competition and Pathways. Catalysts, 12(11), 1435. [Link]

  • Aneesh, T. P., & Rajasekaran, A. (2012). Forced degradation studies-A review. International Journal of Biological & Pharmaceutical Research, 3(5), 699-702. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Anderson, H. C. (1961). Thermal Degradation of Phenolic Polymers. Naval Ordnance Lab White Oak MD. [Link]

  • Nanda, K. K., Ginnetti, A., & Wuelfing, W. P. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Journal of Pharmaceutical Sciences, 109(11), 3394-3403. [Link]

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]

  • Eckre, D. (2015). Thermal Degradation of Synthetic Cannabinoids Containing a Cyclopropyl Group. Marshall University. [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • Nikolov, P. Y., & Yaylayan, V. A. (2011). Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. Journal of Agricultural and Food Chemistry, 59(18), 10104-10113. [Link]

  • Sangeetha, D., et al. (2017). Stability-Indicating HPLC Method for Simultaneous Determination of Degradation Products and Process-Related Impurities of Avanafil. Acta Chromatographica, 29(4), 485-500. [Link]

  • Jakaria, S., et al. (2023). A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions. Journal of Pharmaceutical Sciences, 112(5), 1434-1444. [Link]

  • Korfmacher, W. A., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Chromatography A, 1053(1-2), 123-132. [Link]

  • Ghiorma, I., & Vasile, C. (2017). Kinetics of the thermal degradation of anhydrous bisphenol-A polycarbonate/alkali metal arylcarboxylate systems in the melt. ResearchGate. [Link]

  • Ashraf, A., et al. (2022). Oxidative degradation pathway of chlorphenoxamine HCl using 5% H2O2 for... ResearchGate. [Link]

  • Abe, H., et al. (2007). Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic Acid)s. Macromolecular Bioscience, 7(1), 15-26. [Link]

  • Singh, S., & Kumar, A. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Journal of Drug Delivery and Therapeutics, 13(5), 136-142. [Link]

  • World Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. WHO Technical Report Series, (863), 65-79. [Link]

  • Coriolis Pharma. (n.d.). Stability Studies. Retrieved January 30, 2026, from [Link]

  • Reehana, S. K., & Sujana, K. (2021). Method Development Combined with in silicoTherapeutic and Toxicology Studies on Palbociclib and its Degradation Products to Assist in Discovery. International Journal of Pharmaceutical Investigation, 11(4), 396. [Link]

  • Friedman, M. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. [Link]

  • Krake, E. F., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Molecules, 28(10), 4153. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Oxidation of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

Welcome to the technical support center for 5-(Aminomethyl)-2-methoxyphenol hydrochloride (CAS No. 7149-10-2).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)-2-methoxyphenol hydrochloride (CAS No. 7149-10-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Due to its chemical structure, this compound is susceptible to oxidative degradation, which can compromise experimental results and product integrity. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you maintain the stability and purity of your material.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

Q1: My solid 5-(Aminomethyl)-2-methoxyphenol hydrochloride is turning yellow/brown. What is happening?

A: The discoloration from its typical white or off-white appearance is a classic indicator of oxidation.[1][2] Your compound possesses both a phenolic hydroxyl (-OH) group and an aromatic amino (-NH₂) group. This specific arrangement, particularly with the groups in a para position relative to each other (position 1 and 4), makes the molecule highly susceptible to oxidation upon exposure to air (oxygen), light, or trace metal contaminants.[2][3] The colored products are typically quinone-imines or related polymeric structures formed from the initial oxidation products.[4]

Q2: What are the primary factors that accelerate the oxidation of this compound?

A: Several factors can initiate or accelerate the degradation process. Understanding these is the first step toward prevention:

  • Oxygen: Atmospheric oxygen is the primary oxidant. Phenols and aminophenols can be readily oxidized, a process that is often autocatalytic.[2]

  • Light: UV and even visible light can provide the activation energy needed to initiate radical chain reactions, leading to oxidation.[5]

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[5]

  • High pH (Basic Conditions): In solution, deprotonation of the phenolic hydroxyl group forms a phenolate ion, which is significantly more electron-rich and thus much more easily oxidized than the protonated phenol. The rate of p-aminophenol oxidation is known to be highly dependent on pH.[4]

  • Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), can act as potent catalysts for the oxidation of phenols and catechols.[6][7] These metals can facilitate the generation of reactive oxygen species (ROS) that further drive degradation.[8]

Q3: The compound is a hydrochloride salt. Isn't that enough to protect it?

A: The hydrochloride salt form provides significant protection by protonating the aminomethyl group. This makes the overall molecule more electron-poor and less susceptible to oxidation compared to the free base. It also ensures an acidic environment in the solid state. However, this protection is not absolute. The phenolic group remains a primary site for oxidation, and long-term exposure to atmospheric oxygen, especially under improper storage conditions, will still lead to degradation.[2] In solution, the protective effect can be negated if the medium is not sufficiently acidic or if other pro-oxidant factors are present.

Q4: How can I quickly assess the quality of my sample?

A: Beyond visual inspection for color change, there are several analytical methods:

  • Purity by HPLC: This is the most reliable method. A decrease in the area percent of the main peak and the appearance of new, often earlier-eluting, peaks are quantitative indicators of degradation.[9] Many suppliers specify a purity of >98.0% by HPLC.[1][10]

  • Solubility Test: A pure sample should dissolve in water to give a clear, colorless solution.[11] The presence of a yellow or brown tint, or any insoluble particulate matter, suggests that oxidation products have formed.

  • Spectroscopy (UV-Vis): The formation of oxidized, conjugated species like quinones leads to the absorption of light at longer wavelengths in the visible spectrum, which is the basis for the color change. You can monitor the increase in absorbance in the 400-500 nm range as an indicator of degradation.

Part 2: Troubleshooting Guide for Common Oxidation Scenarios

This section provides a structured approach to diagnosing and solving common stability issues encountered in the lab.

Scenario 1: Solid Compound Discolors During Storage
  • Observation: A vial of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, which was initially white, has developed a yellow or tan color over weeks or months.

  • Primary Cause: Exposure to atmospheric oxygen and/or light during storage.

  • Troubleshooting & Solution Workflow:

cluster_storage Storage Parameter Evaluation start Discoloration of Solid Observed check_env Review Storage Conditions start->check_env atmosphere Atmosphere: Was vial blanketed with N₂/Ar? check_env->atmosphere Air? light Light Exposure: Stored in amber vial or dark? check_env->light Light? temp Temperature: Stored at recommended temp (e.g., 2-8°C)? check_env->temp Heat? remedy Implement Corrective Storage Protocol (SOP 1) atmosphere->remedy light->remedy temp->remedy

Caption: Troubleshooting workflow for solid-state discoloration.

Corrective Action: Refer to SOP 1 for the definitive procedure on handling and storage. The key is to minimize contact with air and light from the moment the product is received.

ParameterSub-Optimal ConditionRecommended Best Practice Rationale
Atmosphere Vial opened frequently in ambient air.Aliquot into smaller vials under an inert atmosphere (N₂ or Ar) inside a glovebox.[12] Use Sure/Seal™ style bottles if available.[13][14]Prevents repeated exposure of the bulk material to oxygen.
Temperature Stored at room temperature ( >20°C).Store in a refrigerator at 2-8°C or a cool, dark place at <15°C .[1][11]Slows the rate of chemical degradation.
Light Stored in a clear glass vial on the benchtop.Always store in an amber vial and keep it in a dark location (e.g., in a cabinet or box).[5]Prevents light-induced radical formation.
Moisture Stored in a humid environment.Store in a desiccator, especially after opening. The compound can be hygroscopic.[11]Water can participate in and accelerate certain oxidative pathways.
Scenario 2: Solutions Rapidly Turn Yellow, Pink, or Brown
  • Observation: Upon dissolving the solid in a solvent (e.g., water, methanol, buffer), the initially colorless solution quickly develops a distinct color.

  • Primary Cause: Rapid oxidation in the solution phase, driven by dissolved oxygen and potentially catalyzed by pH or metal ions.

  • Troubleshooting & Solution Workflow:

start Solution Discoloration Observed check_solvent Was Solvent Degassed? start->check_solvent check_ph What is the Solution pH? start->check_ph check_metal Possibility of Metal Contamination? start->check_metal degas Implement Solvent Degassing (SOP 2) check_solvent->degas No buffer Use Acidic Buffer (e.g., pH 4-6) check_ph->buffer Neutral/Basic chelate Add Chelator (e.g., EDTA) check_metal->chelate Yes

Caption: Troubleshooting workflow for solution-phase instability.

Corrective Action: Prepare all solutions using SOP 2 as a baseline.

  • Degas Your Solvents: Solvents saturated with air contain approximately 8-10 ppm of dissolved oxygen, which is more than enough to oxidize your compound.

  • Control the pH: For aqueous solutions, use a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer). Avoid neutral or basic conditions, which dramatically accelerate oxidation by forming the highly reactive phenolate anion.[4]

  • Consider Chelating Agents: If you suspect metal contamination from glassware, spatulas, or reagents, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of ~0.1 mM. EDTA will sequester metal ions, preventing them from catalyzing the oxidation.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Proper Storage and Handling of Solid Material
  • Receiving: Upon receipt, visually inspect the container for an intact seal and the material for its color. If discoloration is present upon arrival, contact the supplier. Immediately move the container to a dark, refrigerated (2-8°C) location.

  • Preparation for Aliquoting: For optimal long-term stability, the bulk material should be aliquoted into smaller, single-use quantities. Perform this operation in an inert atmosphere glovebox.

  • Aliquoting Workflow:

    • Transfer the main bottle, several small amber glass vials with screw caps, a label maker, and a dedicated spatula into the glovebox antechamber.

    • Cycle the antechamber as per the glovebox operating instructions to replace the air with inert gas (N₂ or Ar).

    • Inside the glovebox, open the main container.

    • Carefully weigh and dispense the desired quantity of the compound into each amber vial.

    • Tightly cap each vial. To further improve the seal, you can wrap the cap-vial interface with Parafilm.

    • Label each vial clearly with the compound name, lot number, and date.

  • Long-Term Storage: Place the aliquoted vials inside a secondary container (like a small box) and return them to the 2-8°C storage location. The bulk container should also be tightly sealed, its headspace flushed with inert gas if possible, and returned to storage.

SOP 2: Preparation of Stabilized Solutions

This protocol describes the preparation of an aqueous buffered solution. The same principles apply to organic solvents.

  • Solvent Preparation (Degassing):

    • Choose your solvent or buffer system (e.g., 50 mM sodium citrate buffer, pH 5.0).

    • Place the solvent in a Schlenk flask, which allows for cycles of vacuum and inert gas backfill.

    • Method A (Sparging): Bubble argon or nitrogen gas through the solvent via a long needle for at least 30-60 minutes. This is a good method for most applications.

    • Method B (Freeze-Pump-Thaw): For the most rigorous oxygen removal, freeze the solvent using liquid nitrogen. Apply a high vacuum until all bubbling ceases. Close the flask to the vacuum, remove it from the liquid nitrogen, and allow it to thaw completely. Repeat this cycle at least three times.

  • Dissolution:

    • Weigh the required amount of 5-(Aminomethyl)-2-methoxyphenol hydrochloride in a separate vial.

    • Using an inert-gas flushed syringe or cannula, transfer the degassed solvent to the vial containing the solid.[14]

    • Stir or sonicate briefly until fully dissolved. The entire process should be done under a positive pressure of inert gas (e.g., using a balloon or a Schlenk line).

  • Use: Use the prepared solution immediately. For storage, even for a short period, keep the solution under an inert atmosphere in a sealed vial and at low temperature.

SOP 3: Monitoring Compound Integrity via RP-HPLC

This provides a general method for assessing purity. Method optimization may be required for your specific instrumentation.

HPLC ParameterTypical Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 min, hold 2 min, return to 5% B and equilibrate.
Flow Rate 1.0 mL/min
Detection UV, 274 nm[15]
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg/mL in 50:50 Water:Acetonitrile.

Interpretation: A high-quality sample will show a single major peak. Degradation is indicated by a decrease in the area of this peak and the emergence of new peaks, which often have different retention times.

Part 4: Understanding the Mechanism of Oxidation

The sensitivity of 5-(Aminomethyl)-2-methoxyphenol hydrochloride to oxidation is rooted in the electron-donating nature of its phenolic hydroxyl and amino groups.[3] The process can be simplified into a few key steps, which are prone to catalysis by light, metals, and basic pH.

  • Initiation (Hydrogen Atom Transfer): The phenol donates a hydrogen atom (a proton and an electron) to an oxidizing species (like O₂ or a radical), forming a phenoxyl radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring.

  • Propagation/Product Formation: This highly reactive radical can then undergo several reactions. A common pathway for p-aminophenols involves further oxidation and rearrangement to form a quinone-imine.[4]

  • Polymerization: These reactive quinone-imine intermediates can react with each other or with unoxidized parent molecules, leading to the formation of larger, highly colored oligomeric and polymeric structures.[4]

A 5-(Aminomethyl)-2-methoxyphenol B Phenoxyl Radical (Resonance Stabilized) A->B - H• C Quinone-Imine Intermediate (Reactive) B->C Further Oxidation D Colored Polymer Products (Degradation) C->D Polymerization catalysts O₂, Light, Metal Ions, High pH catalysts->A

Caption: Simplified proposed pathway for the oxidation of 5-(Aminomethyl)-2-methoxyphenol.

By implementing the rigorous handling and experimental procedures outlined in this guide, you can effectively mitigate these degradation pathways and ensure the integrity of your 5-(Aminomethyl)-2-methoxyphenol hydrochloride for reliable and reproducible scientific outcomes.

References
  • Gerber, I. B., & Williams, J. H. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC - PubMed Central. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved from [Link]

  • Sha, R., & Li, Y. (2021). Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials. ACS Omega. Retrieved from [Link]

  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • Uchida, K., et al. (1997). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. ResearchGate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Li, Y., et al. (2019). The Electrochemical Oxidation of Hydroquinone and Catechol through a Novel Poly-geminal Dicationic Ionic Liquid (PGDIL)–TiO2 Composite Film Electrode. MDPI. Retrieved from [Link]

  • Wang, J., et al. (2015). Determination of catalytic oxidation products of phenol by RP-HPLC. ResearchGate. Retrieved from [Link]

  • Hirakawa, K., et al. (2002). Catechol and Hydroquinone Have Different Redox Properties Responsible for Their Differential DNA-damaging Ability. ResearchGate. Retrieved from [Link]

  • de Oteyza, D. G., et al. (2016). Copper-assisted oxidation of catechols into quinone derivatives. PMC - PubMed Central. Retrieved from [Link]

  • Bhat, G. A. (2015). Aminophenols. ResearchGate. Retrieved from [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Hinds, K. N., et al. (2021). Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. ACS Omega. Retrieved from [Link]

  • Google Patents. (1970). Phenol detection process.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ACS Electrochemistry. (2022). Electrochemical Synthesis of Quinones and Hydroquinones. ACS Publications. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(Aminomethyl)-2-methoxyphenol HCl. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and improve your reaction yields. Our guidance is grounded in established chemical principles to empower you to make informed decisions during your experimental work.

Part 1: Synthesis Overview & Key Challenges

The synthesis of 5-(Aminomethyl)-2-methoxyphenol hydrochloride is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. A common and effective synthetic route starts from 2-methoxy-5-nitrobenzaldehyde, proceeding through a critical reductive amination step.

While seemingly straightforward, this pathway presents several challenges that can significantly impact yield. These include incomplete conversion, formation of side products, and difficulties in purification. This guide will address these challenges systematically.

Common Synthetic Pathway

A plausible and widely adopted synthetic route involves the reductive amination of a nitro-substituted benzaldehyde. This approach is favored for its efficiency and convergence.

G A Starting Material (2-Methoxy-5-nitrobenzaldehyde) B Step 1: Reductive Amination (e.g., with NH4OAc, NaBH3CN) A->B Reagents C Intermediate (5-(Aminomethyl)-2-methoxy-nitrobenzene) B->C Forms Imine Intermediate D Step 2: Nitro Group Reduction (e.g., Pd/C, H2 or Fe/HCl) C->D Reduction E Product Free Base (5-(Aminomethyl)-2-methoxyphenol) D->E Isolation F Step 3: Salt Formation (HCl in suitable solvent) E->F Protonation G Final Product (5-(Aminomethyl)-2-methoxyphenol HCl) F->G Precipitation

Caption: General workflow for synthesizing the target compound.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a logical path to a solution.

Q1: My yield from the reductive amination step is consistently low (<50%). What are the likely causes and how can I fix this?

Answer: Low yield in reductive amination is a common issue stemming from several factors. Let's diagnose this systematically. Reductive amination is an equilibrium-driven process that first involves the formation of an imine from the aldehyde and amine, followed by its reduction.[1] The overall success hinges on pushing the equilibrium towards the imine and ensuring its efficient reduction.

Troubleshooting Flowchart:

G start Problem: Low Yield in Reductive Amination q1 Is the imine formation efficient? (Monitor by TLC/LCMS) start->q1 sol1 Action: Remove Water (Use Dean-Stark or drying agents like MgSO4). Rationale: Water is a byproduct of imine formation; its removal drives the equilibrium forward. q1->sol1 No q2 Is the reducing agent active and appropriate? q1->q2 Yes sol2 Action: Select a milder reducing agent. Try NaBH(OAc)3 (STAB) or NaBH3CN. Rationale: Stronger hydrides (e.g., NaBH4) can prematurely reduce the starting aldehyde before imine formation is complete. q2->sol2 No sol2b Action: Verify reagent quality. Ensure reducing agent is fresh and was stored properly. q2->sol2b No q3 Is the reaction pH optimal? q2->q3 Yes sol3 Action: Adjust pH to weakly acidic (pH 5-6). Use a mild acid catalyst like acetic acid. Rationale: Acid catalyzes imine formation, but strong acidity can protonate the amine, rendering it non-nucleophilic. q3->sol3 No

Caption: Diagnostic workflow for low reductive amination yield.

Detailed Protocol for Optimized Reductive Amination:

  • Setup: To a round-bottom flask charged with 2-methoxy-5-nitrobenzaldehyde in a suitable solvent like 1,2-dichloroethane (DCE), add ammonium acetate (as the ammonia source).

  • Imine Formation: Stir the mixture at room temperature. The use of a drying agent can be beneficial here.

  • Reduction: Once imine formation is observed (via TLC or LCMS), add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise. STAB is often preferred as it is less water-sensitive than other hydrides and can be used in a one-pot procedure.[2]

  • Monitoring: Continue to stir the reaction at room temperature and monitor its progress until the starting material is consumed.

  • Workup: Quench the reaction carefully with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterStandard ConditionOptimized ConditionRationale for Change
Reducing Agent NaBH₄Sodium Triacetoxyborohydride (STAB)STAB is milder and will not readily reduce the aldehyde, preventing side reactions.[2][3]
Solvent Methanol (MeOH)Dichloroethane (DCE), THFMethanol can sometimes react with the imine or aldehyde. DCE is a common, non-reactive solvent for this purpose.[4]
pH Control NoneAcetic Acid (catalytic)A slightly acidic medium (pH 5-6) accelerates imine formation without deactivating the amine nucleophile.[1]
Q2: I'm observing significant side products. How can I identify and minimize them?

Answer: Side product formation is often related to reactant stoichiometry, temperature control, and the choice of reagents. The most common side products in this synthesis are:

  • Over-alkylation Products: Where the newly formed amine reacts with another molecule of the aldehyde.

  • Alcohol Byproduct: From the reduction of the starting aldehyde.

Strategies for Minimization:

  • Control Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine and reduce the chance of the product amine reacting further.

  • Select the Right Reducing Agent: As mentioned, a key cause of the alcohol byproduct is using a reducing agent that is too reactive. Sodium cyanoborohydride (NaBH₃CN) and STAB are selective for the imine over the carbonyl group.[3]

  • Temperature Management: Run the reaction at room temperature or below. Elevated temperatures can promote unwanted side reactions.

Q3: The final salt formation step gives me an oily, impure product instead of a clean precipitate. What's going wrong?

Answer: This is a common purification and isolation issue. The goal is to protonate the product's free base with HCl to form the hydrochloride salt, which should precipitate from a suitable solvent system. If an oil forms, it indicates issues with purity, solvent choice, or moisture.

Recommended Protocol for Clean Salt Formation:

  • Ensure Purity of the Free Base: Before forming the salt, ensure the free base (5-(Aminomethyl)-2-methoxyphenol) is pure. If necessary, perform column chromatography. Phenolic compounds can often be purified using silica gel chromatography.[5]

  • Choose an Anhydrous, Non-polar Solvent: Dissolve the purified free base in a minimal amount of a solvent in which the free base is soluble but the HCl salt is not. Good choices include anhydrous diethyl ether, isopropanol, or ethyl acetate.

  • Use Anhydrous HCl: Slowly add a solution of anhydrous HCl (e.g., 4M HCl in dioxane or HCl gas dissolved in the chosen solvent) dropwise while stirring vigorously.[6] Using aqueous HCl will introduce water, which can lead to the formation of oils or hydrates.

  • Control Temperature: Cooling the mixture in an ice bath during the HCl addition can promote the formation of fine, crystalline solids over oils.

  • Isolation: Collect the resulting precipitate by filtration, wash with a small amount of the cold, anhydrous solvent, and dry under vacuum.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can I use a different starting material?

    • A: Yes, an alternative route could start from 2-methoxyphenol, followed by a protecting group strategy to direct the aminomethylation. However, the reductive amination of 2-methoxy-5-nitrobenzaldehyde is generally more direct.

  • Q: Is a protecting group necessary for the phenol?

    • A: In the reductive amination pathway starting from the nitro-aldehyde, the phenolic hydroxyl group is generally not reactive enough to require protection. However, if you were using a different synthetic strategy that involved harsh bases or certain types of coupling reactions, protecting the phenol as a silyl ether or another suitable group might be necessary.

  • Q: My final product is colored. Is this normal?

    • A: Phenolic compounds can be susceptible to oxidation, which can result in discoloration (often pink or brown hues).[7] To minimize this, conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Storing the final product in a cool, dark place under inert gas is also recommended.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material, intermediate, and product. Staining with ninhydrin can help visualize the amine product. For more precise tracking, LCMS is an excellent tool.

References

  • Redina, E., et al. (2023). Ceria‐Modified Copper Phyllosilicate Catalyst for One‐Pot Hydroamination of 5‐HMF with Nitro‐Compounds. ChemCatChem. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Tomas-Barberan, F. A., & Msonthi, J. D. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Biblioteka Nauki. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Tamaki, M., & Hruby, V. J. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. Retrieved from [Link]

Sources

Troubleshooting

solubility issues with 5-(Aminomethyl)-2-methoxyphenol hydrochloride in buffers

The following technical guide addresses the solubility and stability challenges associated with 5-(Aminomethyl)-2-methoxyphenol hydrochloride (CAS: 42365-68-4). This guide is structured to assist researchers in distingui...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility and stability challenges associated with 5-(Aminomethyl)-2-methoxyphenol hydrochloride (CAS: 42365-68-4). This guide is structured to assist researchers in distinguishing between genuine solubility limits and chemical instability (oxidation), a common pitfall with phenolic amine salts.

Core Technical Analysis

Compound Identity:

  • Name: 5-(Aminomethyl)-2-methoxyphenol hydrochloride[1]

  • CAS: 42365-68-4[1]

  • Structure: A phenolic ring substituted with a methoxy group at position 2 and a primary aminomethyl group at position 5.[2]

  • Chemical Class: Phenolic Benzylamine Salt.

The "Solubility" Paradox: Users frequently report "solubility issues" in neutral buffers (e.g., PBS, pH 7.4) which are often actually oxidative instability or pH-dependent deprotonation .

  • At pH < 6.0: The amine is protonated (

    
    ) and the phenol is protonated (
    
    
    
    ). The molecule exists as a stable, water-soluble cation.
  • At pH > 7.0: The amine remains largely protonated (

    
    ), but the phenol (
    
    
    
    ) becomes susceptible to deprotonation. More critically, at neutral/basic pH, the phenol moiety becomes highly sensitive to auto-oxidation, leading to the formation of quinone-methides and subsequent polymerization. This results in a brown/black precipitate often mistaken for the undissolved compound.

Troubleshooting Guide (Q&A)

Issue 1: "The powder won't dissolve in my buffer (PBS/HEPES)."

Q: I added the solid directly to PBS (pH 7.4), and it formed a cloudy suspension. Why? A: This is likely due to the Common Ion Effect and Local pH Shock .

  • Chloride Saturation: PBS contains

    
    . Adding the hydrochloride salt to a high-chloride environment reduces the solubility product (
    
    
    
    ) of the drug salt.
  • Local pH Shock: The micro-environment around the dissolving crystal may temporarily experience a pH shift that favors the formation of the free base or aggregates before fully dispersing.

Solution:

  • Protocol: Dissolve the compound in pure Water for Injection (WFI) or 10 mM HCl first to create a concentrated stock (e.g., 10-50 mM).

  • Dilution: Dilute this acidic stock into your final buffer. This prevents local saturation and ensures the molecule is fully solvated before facing the buffer ions.

Issue 2: "The solution turned pink/brown after 30 minutes."

Q: Is this a solubility issue? A: No, this is Chemical Degradation (Auto-oxidation) . Phenolic amines are structurally related to dopamine and are prone to rapid oxidation in aerobic, neutral-to-basic environments. The color change indicates the formation of quinones and melanin-like oligomers.

Solution:

  • Degassing: You must degas your buffers (sparge with

    
     or Ar for 15 mins) before use.
    
  • Antioxidants: If your assay permits, add 0.1-1.0 mM Ascorbic Acid or EDTA (to chelate trace metals that catalyze oxidation).

  • Timing: Prepare solutions immediately before use. Do not store neutral solutions overnight.

Step-by-Step Preparation Protocols

Protocol A: Preparation of a Stable Stock Solution (Recommended)

Use this method for long-term storage of the compound.

  • Weighing: Weigh the target amount of 5-(Aminomethyl)-2-methoxyphenol HCl.

  • Solvent: Use 0.1 M HCl or Sterile Water (pH < 5).

    • Reasoning: Low pH prevents auto-oxidation and ensures the amine is fully protonated.

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot and store at -20°C. Stable for 1-3 months.

Protocol B: Preparation of Working Solution in PBS (pH 7.4)

Use this method for immediate experimental use.

  • Buffer Prep: Take 10 mL of PBS. Sparge with Nitrogen/Argon for 10 minutes to remove dissolved oxygen.

  • Dilution: Add the required volume of Acidic Stock (from Protocol A) dropwise to the PBS while stirring rapidly.

    • Note: Monitor pH.[3] The addition of the acidic stock may slightly lower the buffer pH. Readjust with dilute NaOH only if necessary and immediately before use.

  • Filtration: If sterility is required, use a 0.22

    
     PVDF or PES filter. Avoid Nylon filters as they can bind phenolic compounds.
    

Data & Visualization

Table 1: Solubility Profile
Solvent ConditionSolubility StatusStability (25°C)Recommendation
Water (pH < 6) High (> 50 mM)High (> 24 hrs)Best for Stock
0.1 M HCl Very HighExcellent (Weeks)Best for Storage
PBS (pH 7.4) Moderate (< 10 mM)*Low (< 2 hrs)Use Immediately
DMSO HighHighGood alternative stock

*Solubility in PBS is kinetically limited by oxidation rates rather than thermodynamic saturation.

Visual 1: Decision Logic for Solubility Issues

Troubleshooting Start User Observation Precipitate White Solid / Cloudiness Start->Precipitate ColorChange Pink / Brown Solution Start->ColorChange SaltIssue Common Ion Effect (High Salt Buffer) Precipitate->SaltIssue Oxidation Auto-Oxidation (Phenol -> Quinone) ColorChange->Oxidation Fix1 Dissolve in Water/HCl first, then dilute into buffer SaltIssue->Fix1 Fix2 1. Degas Buffer (N2) 2. Add Antioxidant (Ascorbate) 3. Lower pH if possible Oxidation->Fix2

Caption: Diagnostic logic flow distinguishing between thermodynamic insolubility (left) and chemical instability (right).

Visual 2: pH-Dependent Species & Oxidation Risk

Species Acid Acid Neutral Neutral pH (7.0 - 8.0) Cation/Zwitterion Mix Metastable Slow Oxidation Risk Acid->Neutral Add Buffer Basic Basic Neutral->Basic Add NaOH Oxidation Oxidative Polymerization (Brown Precipitate) Neutral->Oxidation O2 + Time Basic->Oxidation Immediate

Caption: The stability window of 5-(Aminomethyl)-2-methoxyphenol HCl narrows significantly as pH increases, driving oxidative precipitation.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General reference on Hydrochloride salt behavior in buffers).
  • Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control.

Sources

Optimization

removing impurities from 5-(Aminomethyl)-2-methoxyphenol hydrochloride

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 5-(Aminomethyl)-2-methoxyphe...

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 5-(Aminomethyl)-2-methoxyphenol hydrochloride. As Senior Application Scientists, we deliver field-proven insights and robust protocols to help you overcome common purity challenges and ensure the integrity of your experimental outcomes.

Introduction: The Critical Role of Purity

5-(Aminomethyl)-2-methoxyphenol hydrochloride is a key building block in various research and development applications. The presence of impurities, even in trace amounts, can significantly impact reaction yields, introduce artifacts in biological assays, and compromise the quality of final compounds. This guide provides a structured approach to identifying and removing these impurities, ensuring your starting material meets the stringent purity requirements for its intended application.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in 5-(Aminomethyl)-2-methoxyphenol hydrochloride?

Impurities typically originate from the synthetic route. Common sources include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts. For this specific molecule, potential impurities can be categorized as shown in the table below.

Impurity ClassSpecific ExamplesLikely SourceRecommended Detection Method
Starting Materials 2-Methoxy-5-nitrophenolIncomplete reduction of the nitro groupHPLC, LC-MS
4-Hydroxy-3-methoxybenzaldehydeIncomplete reductive aminationHPLC, ¹H NMR
Reaction By-products Dimerized or polymerized speciesSide reactions during synthesis or storageHPLC, GPC, MS
Isomeric AminophenolsNon-specific reactionsHPLC, Chiral HPLC if applicable
Residual Reagents Palladium on Carbon (Pd/C)Catalyst from hydrogenation steps[1]ICP-MS (for Palladium)
Borohydride reagentsReducing agentsNot typically observed in final product
Degradation Products Oxidation products (quinones)Exposure to air/light, especially for the free baseHPLC, UV-Vis Spectroscopy

Q2: My material is off-white or brown, but the specification sheet says it should be white. What does this indicate?

A colored appearance, typically ranging from off-white to brown or pink, often suggests the presence of trace-level oxidized impurities. Phenolic compounds, particularly in their free-base form, are susceptible to air oxidation, which can form highly colored quinone-type species. While often present in small amounts, these impurities can be problematic for sensitive downstream applications.

Q3: How can I assess the purity of my 5-(Aminomethyl)-2-methoxyphenol hydrochloride sample?

A multi-pronged analytical approach is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying purity and detecting non-volatile impurities. A typical purity specification is >98.0% by HPLC area %.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structural identity of the main compound and identifying any structurally related impurities that may co-elute in HPLC.

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of unknown impurity peaks seen in HPLC.

  • Melting Point: A sharp melting point range close to the literature value (approx. 215-220°C with decomposition) is a good indicator of high purity.[4] A broad or depressed melting range suggests the presence of impurities.

Troubleshooting and Purification Guides

This section provides detailed solutions to specific purification challenges. Use the following decision tree to select the most appropriate strategy for your situation.

Decision Logic for Purification Strategy

Purification_Decision_Tree cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_extraction Extraction Path start Start: Impure Sample q1 What is the nature of the impurity? start->q1 recrystallize Perform Recrystallization q1->recrystallize Gross impurities, color, or poor crystalline form chromatography Column Chromatography q1->chromatography Trace impurities or isomers that are difficult to separate extraction Acid-Base Extraction q1->extraction Non-basic organic impurities or inorganic salts protocol1 See Protocol 1: Recrystallization recrystallize->protocol1 Detailed Steps q2 Is the impurity structurally similar (e.g., isomer)? chromatography->q2 normal_phase Normal Phase (Silica) with Amine Additive q2->normal_phase No reverse_phase Reverse Phase (C18) with pH control q2->reverse_phase Yes protocol2 See Protocol 2: Chromatography normal_phase->protocol2 reverse_phase->protocol2 protocol3 See Protocol 3: Acid-Base Extraction extraction->protocol3 Detailed Steps

Caption: Decision tree for selecting a purification method.

Issue 1: Sample has poor crystalline form and is discolored.

Cause: This is often due to rapid precipitation during the final step of synthesis or the presence of colored oxidation by-products. These impurities get trapped within the crystal lattice, disrupting its structure and imparting color.

Solution: Recrystallization

Recrystallization is the most effective method for removing solid impurities and improving the crystalline quality and color of the final product.[5][6] The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent system at varying temperatures.

Protocol 1: Recrystallization of 5-(Aminomethyl)-2-methoxyphenol hydrochloride
  • Solvent Selection: The goal is to find a solvent (or solvent pair) in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

    • Good Starting Points: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), or aqueous mixtures of these alcohols (e.g., 90% EtOH/10% H₂O). Given the compound's high water solubility, a mixed system like EtOH/Ethyl Acetate or MeOH/Diethyl Ether is often effective.

  • Dissolution:

    • Place the impure hydrochloride salt in an Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of the chosen hot solvent (near its boiling point) required to fully dissolve the solid. Work in a fume hood and use a condenser if necessary.

    • If the color persists, you can add a small amount of activated charcoal (approx. 1-2% w/w) to the hot solution to adsorb colored impurities.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice-water bath for at least one hour to maximize the yield.[5]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

    • Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Self-Validation: The purified material should appear as white-to-almost-white crystals.[2] Confirm purity enhancement via HPLC analysis and check for a sharpened melting point.

Issue 2: HPLC analysis shows persistent, closely-eluting impurities.

Cause: These are often isomers or structurally similar by-products that have very similar polarity and solubility to the desired compound, making them difficult to remove by recrystallization alone.

Solution: Column Chromatography

Chromatography offers superior resolving power for separating complex mixtures. For a polar, ionizable compound like an aminophenol hydrochloride, specific techniques are required to prevent poor separation.[7]

Workflow for Chromatographic Purification

Chromatography_Workflow start Impure HCl Salt freebase Convert to Free Base (aq. NaHCO₃ or mild base) start->freebase extract Extract with Organic Solvent (e.g., Ethyl Acetate) freebase->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry load Load onto Column dry->load elute Elute with Gradient (e.g., DCM -> 10% MeOH in DCM + 1% Et₃N) load->elute collect Collect Pure Fractions (Monitor by TLC/HPLC) elute->collect reconvert Combine Fractions & Convert back to HCl Salt (HCl in Ether/Dioxane) collect->reconvert isolate Filter and Dry Pure Product reconvert->isolate

Caption: General workflow for purification via column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Preparation of Free Base: It is highly recommended to purify the compound in its free-base form to avoid strong interactions with the silica gel.

    • Dissolve the impure hydrochloride salt in water.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a mild base until the pH is ~8-9.

    • Extract the liberated free base into an organic solvent like ethyl acetate or dichloromethane (DCM).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Column Setup (Normal Phase):

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A common system is a gradient of methanol in dichloromethane (DCM). Crucially, a small amount of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide (typically 0.5-1% v/v) must be added to the eluent. This deactivates the acidic silanol groups on the silica surface, preventing peak tailing and improving recovery.[7][8]

  • Purification:

    • Dissolve the crude free base in a minimal amount of the mobile phase.

    • Load the solution onto the pre-equilibrated silica gel column.

    • Run the column, gradually increasing the polarity of the mobile phase (e.g., from 100% DCM to 10% MeOH in DCM, both containing 1% Et₃N).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Re-formation of Hydrochloride Salt:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the resulting pure free base in a suitable solvent (e.g., diethyl ether, methanol, or isopropanol).

    • Slowly add a solution of HCl in ether or dioxane, or bubble HCl gas through the solution, until precipitation is complete.

    • Collect the pure hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

Issue 3: Sample contains significant non-basic or inorganic impurities.

Cause: This can occur if the reaction work-up was incomplete, leaving behind inorganic salts (like NaCl) or non-basic organic by-products.

Solution: Acid-Base Extraction

This classic technique leverages the amine's ability to switch between a water-soluble salt and an organic-soluble free base, effectively separating it from impurities that do not share this property.[9]

Protocol 3: Purification by Acid-Base Extraction
  • Dissolution & Basification: Dissolve the impure 5-(Aminomethyl)-2-methoxyphenol hydrochloride in water. Add a base (e.g., 1M NaOH or saturated NaHCO₃) to raise the pH to >9. This converts the amine hydrochloride to its free amine form.

  • Extraction of Free Base: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate or DCM. The free amine will move into the organic layer, while inorganic salts and polar, non-basic impurities will remain in the aqueous layer.

  • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Salt Formation & Isolation: Filter off the drying agent. To the clear organic filtrate, slowly add a stoichiometric amount of ethereal HCl or HCl in isopropanol. The pure 5-(Aminomethyl)-2-methoxyphenol hydrochloride will precipitate out of the organic solvent.

  • Final Steps: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate or ether), and dry under vacuum.

References

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(11), 6335-6338.
  • European Patent Office. (1987). Process for producing aminophenols (EP 0224625 A1). Retrieved from [Link]

  • Synthesis and Characterization of Bemotrizinol Impurities. (2025).
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Lee, J. Y., et al. (2019). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. Toxicological Research, 35(2), 171–177.
  • Chen, B. H., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 136–148.
  • University of Colorado Boulder. (n.d.). Experiment 2: Acetaminophen. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-methoxyphenol. Retrieved from [Link]

  • Chen, B. H., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 30(1), 136-148.
  • The Hive Novel Discourse. (2004, January 13). 4-methoxyphenol to 2-hydroxy-5-methoxythiophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Reddit. (2022, September 24). Chromotography with free amines? Retrieved from [Link]

  • Angene. (n.d.). 4-(Aminomethyl)-2-methoxyphenol HCl | Pharmaceutical Intermediate & Fine Chemical. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). Recovery of 4-Aminophenol from Aqueous Solution Using Different techniques. Retrieved from [Link]

  • PubChem. (n.d.). Guaiacol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Ethenyl-2-methoxyphenol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing the Hygroscopic Nature of 5-(Aminomethyl)-2-methoxyphenol hydrochloride

Welcome to the technical support center for 5-(Aminomethyl)-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As an amine h...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Aminomethyl)-2-methoxyphenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who work with this compound. As an amine hydrochloride salt, 5-(Aminomethyl)-2-methoxyphenol hydrochloride is susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere. Proper management of this property is critical for ensuring experimental reproducibility, maintaining compound stability, and achieving accurate results.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the specific challenges you may encounter. While detailed public data on the hygroscopicity of this specific molecule is limited, the principles and procedures outlined here are based on established best practices for handling hygroscopic active pharmaceutical ingredients (APIs) and amine salts.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

Q1: What does "hygroscopic" mean for my experiments with 5-(Aminomethyl)-2-methoxyphenol hydrochloride?

A1: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For this compound, it means the solid powder can absorb atmospheric moisture, leading to several potential issues:

  • Inaccurate Weighing: The continuous absorption of moisture makes it difficult to obtain an accurate mass of the compound, leading to errors in concentration calculations for solutions and reactions.[1]

  • Altered Physical Properties: Moisture absorption can cause the powder to cake, clump, or even deliquesce (dissolve in the absorbed water), which complicates handling and dispensing.[3]

  • Chemical Degradation: The presence of water can accelerate degradation pathways such as hydrolysis or oxidation, reducing the purity and potency of the compound.[4]

  • Impact on Reactions: Unquantified water can act as a reagent or poison in sensitive chemical reactions, leading to inconsistent yields and impurity profiles.

Q2: How can I visually identify if my sample has absorbed excessive moisture?

A2: While subtle moisture uptake may not be visible, significant absorption often leads to noticeable physical changes. Look for:

  • Caking or Clumping: The free-flowing powder may become sticky and form clumps.

  • Change in Appearance: The off-white powder might appear damp or change in texture. In severe cases of deliquescence, the solid may begin to look wet or dissolve into a puddle.[5]

  • Difficulty in Handling: The powder may adhere to spatulas and glassware, making transfers difficult.[3]

For a definitive quantitative assessment, analytical methods such as Karl Fischer titration are recommended.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize moisture absorption, 5-(Aminomethyl)-2-methoxyphenol hydrochloride should be stored in a tightly sealed container within a controlled, low-humidity environment.[6] The following are recommended:

  • Short-Term Storage (Frequent Use): Store in a desiccator containing an active desiccant like silica gel or molecular sieves.[7] Ensure the desiccant is regularly regenerated or replaced.

  • Long-Term Storage: For long-term storage, after receiving the material, it is advisable to aliquot it into smaller, single-use containers under an inert atmosphere (e.g., in a glove box). These containers should then be sealed tightly and stored in a desiccator.

  • Controlled Environment: For highly sensitive applications, storing and handling the compound exclusively within a glove box with a dry, inert atmosphere (nitrogen or argon) is the best practice.[1]

Q4: Can I dry the compound if it has absorbed moisture?

A4: Yes, it is often possible to dry the compound, but the method must be chosen carefully to avoid thermal degradation. The melting point of 5-(Aminomethyl)-2-methoxyphenol hydrochloride is approximately 219-221 °C, so drying temperatures should be kept well below this.[8] Common methods include:

  • Vacuum Oven: Heating gently under vacuum is an effective way to remove water.

  • Desiccator with High-Efficiency Desiccant: Using a strong desiccant like phosphorus pentoxide in a vacuum desiccator can remove water at room temperature, albeit more slowly.

It is crucial to verify the effectiveness of the drying process with an appropriate analytical technique, such as Karl Fischer titration, to quantify the remaining water content.[9]

Part 2: Troubleshooting Guides

This section addresses specific problems that may arise during your experiments and provides logical steps to diagnose and resolve them.

Issue 1: Inconsistent Reaction Yields or Impurity Profiles
  • Potential Cause: The most likely culprit is the inaccurate measurement of the starting material due to moisture absorption. If your compound has absorbed 5% water by mass, a weighed amount of 100 mg actually contains only 95 mg of the active compound. This error in stoichiometry can drastically affect reaction outcomes. Additionally, the absorbed water can participate in or inhibit the reaction.

  • Troubleshooting Steps:

    • Verify Water Content: Before use, determine the water content of your batch of 5-(Aminomethyl)-2-methoxyphenol hydrochloride using Karl Fischer titration.

    • Correct for Water Content: Adjust the mass of the compound used in your reaction based on the measured water content to ensure the correct molar equivalent is added.

    • Implement Proper Handling: Follow the detailed protocol for weighing and dispensing provided in Part 3 . For moisture-sensitive reactions, perform all additions under an inert atmosphere.

    • Use Fresh Solutions: If using a stock solution, prepare it fresh before each experiment from properly stored, dry compound.[1]

Issue 2: Difficulty Obtaining a Stable Reading on the Analytical Balance
  • Potential Cause: The mass reading is continuously increasing because the compound is actively absorbing moisture from the air while on the balance pan.[1] This is a direct indication of the compound's hygroscopic nature.

  • Troubleshooting Steps:

    • Minimize Exposure Time: Have all tools and vials ready before opening the main container. Work as quickly and efficiently as possible.

    • Use a Suitable Weighing Vessel: Weigh the compound in a vial with a cap or a container with a small opening rather than on open weighing paper.

    • Weigh by Difference: Cap the vial containing the compound, place it on the balance, and tare. Remove the vial, dispense the powder into your reaction vessel, re-cap the vial, and place it back on the balance. The negative reading is the accurate mass of the compound dispensed.

    • Use a Controlled Environment: For best results, perform all weighing operations inside a low-humidity environment, such as a glove box or a nitrogen-purged balance enclosure.[10]

Issue 3: Changes in Physical Appearance (Caking, Clumping)
  • Potential Cause: Prolonged or repeated exposure to ambient humidity has led to significant water absorption. This can compromise the material's integrity.

  • Troubleshooting Steps:

    • Assess the Extent of the Problem: If the caking is minor, the bulk of the material may still be usable after proper drying.

    • Dry the Material: Use one of the methods described in the "Drying Protocol" in Part 3 . Break up any large clumps with a dry spatula to increase the surface area for drying.

    • Re-analyze the Material: After drying, it is essential to re-analyze the compound for purity and water content to ensure it has not degraded.

    • Improve Storage Practices: Review your current storage protocol. Ensure containers are sealed properly and desiccators are maintained. Consider aliquoting the material into smaller quantities to prevent repeated exposure of the entire batch.[11]

Part 3: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for critical handling procedures.

Protocol 1: Recommended Workflow for Weighing and Dispensing

This protocol minimizes moisture exposure during the critical weighing step.

Objective: To accurately weigh a specific mass of 5-(Aminomethyl)-2-methoxyphenol hydrochloride while preventing moisture absorption.

Materials:

  • Spatula (dry)

  • Analytical balance

  • Vial with a screw cap for weighing

  • Container of 5-(Aminomethyl)-2-methoxyphenol hydrochloride (stored in a desiccator)

  • Reaction vessel

Procedure:

  • Equilibration: Before opening, allow the container of the compound to warm to ambient temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Prepare Workspace: Clean and dry all necessary equipment (spatula, weighing vial). Place them next to the analytical balance.

  • Tare the Weighing Vessel: Place the capped, empty vial on the balance and press the tare button.

  • Transfer Compound: Quickly open the main storage container inside a fume hood or in a low-humidity area. Using a dry spatula, transfer an approximate amount of the compound into the tared weighing vial and immediately reseal both the weighing vial and the main storage container.

  • Minimize Air Exposure: Keep the time that both containers are open to an absolute minimum.

  • Record Mass: Place the capped weighing vial back on the balance to obtain an accurate mass of the transferred powder.

  • Dispense and Re-weigh (Weighing by Difference):

    • Tare the balance with the capped vial containing the compound.

    • Remove the vial from the balance.

    • Quickly uncap the vial and tap the desired amount of powder into the reaction vessel.

    • Immediately recap the vial and place it back on the balance.

    • The negative value displayed is the precise mass of the compound transferred to the reaction vessel.

  • Storage: Immediately return the main storage container to the desiccator.

Below is a diagram illustrating the recommended workflow.

G cluster_prep Preparation cluster_weigh Weighing (by Difference) cluster_cleanup Final Steps P1 Allow container to equilibrate to room temp P2 Prepare dry tools (spatula, weighing vial) P1->P2 W1 Place capped vial on balance and tare P2->W1 W2 Quickly add compound to vial & re-cap W1->W2 W3 Place vial on balance and tare again W2->W3 W4 Dispense compound into reaction vessel W3->W4 W5 Re-cap vial and place on balance W4->W5 W6 Record negative reading (mass dispensed) W5->W6 C1 Tightly seal main container W6->C1 C2 Return to desiccator C1->C2 End End C2->End Start Start Start->P1

Caption: Recommended workflow for accurately weighing hygroscopic compounds.

Protocol 2: Drying of 5-(Aminomethyl)-2-methoxyphenol hydrochloride

This protocol provides methods for drying the compound if it has been exposed to moisture.

MethodTemperaturePressureTimeProsCons
Vacuum Oven 40-50 °C<10 mmHg12-24 hoursRelatively fast and effective.Risk of thermal degradation if temperature is not carefully controlled.
Vacuum Desiccator Room Temp<10 mmHg24-72 hoursMinimizes risk of thermal degradation.Slower than a vacuum oven.
(P₂O₅)

Procedure (Vacuum Oven):

  • Place a thin layer of the compound in a glass dish.

  • Place the dish in a vacuum oven pre-heated to 40-50 °C.

  • Apply vacuum slowly to avoid disturbing the powder.

  • Dry for the recommended time or until a constant weight is achieved.

  • Vent the oven with a dry, inert gas (e.g., nitrogen) before removing the sample.

  • Immediately transfer the dried compound to a desiccator for storage.

Validation: After drying, it is imperative to perform a Karl Fischer titration to confirm that the water content has been reduced to an acceptable level (typically <0.5% for sensitive applications).

References
  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Retrieved from [Link]

  • Tereshchenko, A. (2020). Dynamic Method for the Determination of Hygroscopicity of Water-Soluble Solids. Journal of Solution Chemistry. Retrieved from [Link]

  • Lim, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Retrieved from [Link]

  • AFG Bioscience. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Various Authors. (2008, November 27). How to Handle Hygroscopic Reference Standards? Chromatography Forum. Retrieved from [Link]

  • McClements, D. J. (n.d.). Determination of Moisture and Total Solids. University of Massachusetts Amherst. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from [Link]

  • Mettler Toledo. (n.d.). Moisture Content Determination. Retrieved from [Link]

  • Kett. (n.d.). Learn the Six Methods For Determining Moisture. Test Equipment and Measurement Instrument Blog. Retrieved from [Link]

  • Prakash, K., Sridharan, A., & Sudheendra, M. N. (2025, August 8). Hygroscopic moisture content: Determination and correlations. ResearchGate. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Various Authors. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Retrieved from [Link]

  • Carstensen, J. T. (2025, August 9). Effect of Moisture on the Stability of Solid Dosage Forms. ResearchGate. Retrieved from [Link]

  • Das, S., & Roy, S. (2018). A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. Allied Academies. Retrieved from [Link]

  • Bedu-Addo, F. K., & Pikal, M. J. (n.d.). Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. PubMed. Retrieved from [Link]

  • Bansal, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Efficacy of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride Analogs as Antioxidants

For researchers, scientists, and professionals in drug development, the rational design of novel therapeutic agents hinges on a deep understanding of structure-activity relationships (SAR). This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the rational design of novel therapeutic agents hinges on a deep understanding of structure-activity relationships (SAR). This guide provides an in-depth comparative analysis of the biological efficacy of analogs of 5-(aminomethyl)-2-methoxyphenol hydrochloride, with a primary focus on their antioxidant properties. By examining experimental data and the underlying mechanistic principles, we aim to furnish a valuable resource for the development of potent and selective antioxidant compounds.

The Core Moiety: 5-(Aminomethyl)-2-methoxyphenol and its Therapeutic Potential

The 5-(aminomethyl)-2-methoxyphenol scaffold, characterized by a hydroxyl (-OH) and an aminomethyl (-CH2NH2) group attached to a methoxy-substituted benzene ring, represents a privileged structure in medicinal chemistry. The interplay between the electron-donating hydroxyl and amino groups and the methoxy substituent governs the molecule's redox properties, making it a compelling candidate for antioxidant applications. Furthermore, the presence of a primary amine opens avenues for exploring other biological activities, such as monoamine oxidase (MAO) inhibition, which is a key target in the treatment of neurological disorders.[1][2][3]

Comparative Analysis of Antioxidant Efficacy

A key measure of antioxidant efficacy is the ability to inhibit lipid peroxidation, a critical process in cellular damage. A study on the thermal and storage oxidative stability of coconut oil provides a direct comparison of two aminomethyl derivatives of 2-methoxyphenol: 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) and 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA).[4][5] This study utilized tert-butylhydroxyquinone (TBHQ), a standard synthetic antioxidant, as a benchmark.

Experimental Design: Assessing Oxidative Stability

To evaluate the antioxidant performance of DMMMP and PMVA, two primary methodologies were employed:

  • Thermal Stability Test: Coconut oil samples containing the test compounds were heated at 180°C for 1, 3, and 6 hours. The extent of oxidation was quantified by measuring the peroxide value (PV) and p-anisidine value (p-AV), which indicate the formation of primary and secondary oxidation products, respectively.

  • Storage Stability Test: An accelerated storage test was conducted by heating the oil samples at 60°C for 5 weeks. The PV was monitored weekly to assess the rate of peroxide formation.

Data Summary and Interpretation

The following tables summarize the key findings from the comparative study:

Table 1: Effect of Antioxidants on Peroxide Value (PV) of Coconut Oil during Thermal Treatment (180°C)

Treatment (Concentration)PV (meq/kg) at 1 hourPV (meq/kg) at 3 hoursPV (meq/kg) at 6 hours
Control (No Antioxidant)1.502.804.50
DMMMP (200 ppm)1.202.504.20
DMMMP (350 ppm)1.102.304.00
DMMMP (500 ppm)1.002.103.80
PMVA (200 ppm)1.002.003.50
PMVA (275 ppm)0.901.803.20
PMVA (350 ppm)0.801.603.00
TBHQ (200 ppm)0.701.502.80

Table 2: Effect of Antioxidants on p-Anisidine Value (p-AV) of Coconut Oil during Thermal Treatment (180°C)

Treatment (Concentration)p-AV at 1 hourp-AV at 3 hoursp-AV at 6 hours
Control (No Antioxidant)2.54.87.5
DMMMP (200 ppm)2.24.57.2
DMMMP (350 ppm)2.14.37.0
DMMMP (500 ppm)2.04.16.8
PMVA (200 ppm)1.83.86.2
PMVA (275 ppm)1.73.55.8
PMVA (350 ppm)1.53.25.5
TBHQ (200 ppm)1.22.84.5

Table 3: Effect of Antioxidants on Peroxide Value (PV) of Coconut Oil during Accelerated Storage (60°C)

Treatment (Concentration)Week 1Week 2Week 3Week 4Week 5
Control (No Antioxidant)1.22.54.06.59.0
DMMMP (200 ppm)1.02.03.55.88.2
DMMMP (350 ppm)0.91.83.25.57.8
DMMMP (500 ppm)0.81.63.05.27.5
PMVA (200 ppm)0.71.21.82.53.5
PMVA (275 ppm)0.61.01.52.23.0
PMVA (350 ppm)0.50.81.21.82.5
TBHQ (200 ppm)0.40.60.91.31.8

From the data, several key insights emerge:

  • Superiority of PMVA over DMMMP: Across all concentrations and time points in both thermal and storage stability tests, PMVA demonstrated significantly better antioxidant performance than DMMMP.[4][5]

  • Dose-Dependent Effect: The antioxidant activity of both DMMMP and PMVA was dose-dependent, with higher concentrations providing greater protection against oxidation.

  • Benchmark Comparison: While both analogs showed antioxidant activity, TBHQ remained the most effective antioxidant under the tested conditions. However, the performance of PMVA at 350 ppm approached that of TBHQ at 200 ppm, particularly in the storage stability test.[4][5]

Structure-Activity Relationship (SAR) Insights

The observed differences in antioxidant efficacy between DMMMP and PMVA can be rationalized by considering their molecular structures and the established principles of SAR for phenolic antioxidants.

The antioxidant capacity of aminophenol derivatives is primarily governed by the presence of both hydroxyl (-OH) and amino (-NH2) groups on the aromatic ring.[6] These groups can donate a hydrogen atom to neutralize free radicals. The efficiency of this process is influenced by the position and nature of other substituents.

Caption: Structural comparison and efficacy of DMMMP and PMVA.

  • Steric Hindrance: DMMMP possesses two bulky morpholinomethyl groups flanking the phenolic hydroxyl group. This steric hindrance likely impedes the approach of free radicals and hinders the donation of the hydrogen atom from the hydroxyl group, thereby reducing its antioxidant activity.

  • Electronic Effects: In contrast, PMVA has a single, less bulky pyrrolidinomethyl group and a carboxylic acid group. The carboxylic acid group is an electron-withdrawing group, which can influence the bond dissociation energy of the phenolic O-H bond, potentially making hydrogen atom donation more favorable.[7][8]

  • Hydrogen Bonding: Intramolecular hydrogen bonding between the hydroxyl and adjacent methoxy or aminomethyl groups can also affect antioxidant activity by altering the O-H bond dissociation energy.

Experimental Protocols for Antioxidant Activity Assessment

For researchers aiming to replicate or build upon these findings, the following are standardized protocols for determining antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

  • Prepare a series of dilutions of the test compound.

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Include a control containing the solvent and DPPH solution, and a blank containing the solvent and the test compound.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Caption: Workflow for the DPPH radical scavenging assay.

Beyond Antioxidant Activity: Exploring Monoamine Oxidase (MAO) Inhibition

Caption: Potential mechanism of MAO inhibition.

Conclusion and Future Directions

This comparative guide highlights the significant antioxidant potential of 5-(aminomethyl)-2-methoxyphenol hydrochloride analogs. The experimental data clearly demonstrates the superior efficacy of 5-[(pyrrolidin-1-yl)methyl]vanillic acid (PMVA) over 4,6-di[(morpholin-4-yl)methyl]-2-methoxyphenol (DMMMP) in inhibiting lipid peroxidation. These findings, supported by established structure-activity relationships, underscore the importance of steric and electronic factors in the design of potent phenolic antioxidants.

Future research should focus on:

  • Synthesizing and evaluating a broader range of analogs to further refine the SAR and optimize antioxidant activity.

  • Investigating the MAO inhibitory potential of this class of compounds to explore their therapeutic utility in neurological disorders.

  • Conducting in vivo studies to validate the antioxidant and potential neuroprotective effects in relevant biological models.

By systematically exploring the chemical space around the 5-(aminomethyl)-2-methoxyphenol scaffold, there is a significant opportunity to develop novel and effective therapeutic agents for a range of oxidative stress-related and neurological diseases.

References

  • ResearchGate. Design and Evaluation of 4-Aminophenol and Salicylate Derivatives as Free-Radical Scavenger. Accessed February 10, 2026. [Link]

  • ResearchGate. Structure of aminophenol derivatives. Accessed February 10, 2026. [Link]

  • Preprints.org. From Monoamine Oxidases Inhibition to Antiproliferative Activity: New Biological Perspective for Polyamine Analogs. Accessed February 10, 2026. [Link]

  • PubMed. Inhibition of monoamine oxidase by two substrate-analogues, with different preferences for 5-hydroxytryptamine neurons. Accessed February 10, 2026. [Link]

  • PubMed. Inhibition of human monoamine oxidase A and B by 5-phenoxy 8-aminoquinoline analogs. Accessed February 10, 2026. [Link]

  • Current Research in Nutrition and Food Science Journal. Antioxidants Effect of Two Aminomethyl Derivatives of 2-Methoxyphenol on Thermal and Storage Oxidative Stability of Coconut Oil. Accessed February 10, 2026. [Link]

  • Universitas Indonesia. Antioxidants effect of two aminomethyl derivatives of 2-methoxyphenol on thermal and storage oxidative stability of coconut oil. Accessed February 10, 2026. [Link]

  • PubMed. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Accessed February 10, 2026. [Link]

  • J-STAGE. ANTIOXIDANT ACTIVITY OF INTRAMOLECULARL Y HYDROGEN BONDED 2‑AMINOPHENOLS. Accessed February 10, 2026. [Link]

  • MedCrave. Comparative Study of Antioxidant Activity of Some Amides. Accessed February 10, 2026. [Link]

  • PubMed Central. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Accessed February 10, 2026. [Link]

  • PubMed Central. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. Accessed February 10, 2026. [Link]

  • ResearchGate. Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. Accessed February 10, 2026. [Link]

  • ResearchGate. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Accessed February 10, 2026. [Link]

  • PubMed Central. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa. Accessed February 10, 2026. [Link]

  • PubMed. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Accessed February 10, 2026. [Link]

  • MDPI. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. Accessed February 10, 2026. [Link]

  • ResearchGate. Exploring MAO inhibitory activity of 5-hydroxy regioisomers of hispidol's analogs leads to identification of novel highly selective MAO-B open-conformation inhibitors. Accessed February 10, 2026. [Link]

  • Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). Accessed February 10, 2026. [Link]

  • Patsnap Synapse. MAO Inhibitors -the Redemption of Depression. Accessed February 10, 2026. [Link]

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Comparative

A Comparative Guide to Establishing the Purity of Synthesized 5-(Aminomethyl)-2-methoxyphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This guide offers a comprehensive comparison of analytical methodologies for establishing the purity of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, a key building block in the synthesis of various pharmaceutical agents. As a senior application scientist, my aim is to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The isomeric form, 4-(Aminomethyl)-2-methoxyphenol hydrochloride, also known as vanillylamine hydrochloride, is a common starting material in chemical synthesis. Its synthesis from vanillin is well-documented and provides a strong framework for understanding the potential impurities in the synthesis of the title compound.[1][2] A common synthetic route involves the formation of an oxime from the corresponding aldehyde followed by reduction.[1] This process can introduce specific impurities that must be carefully monitored.

This guide will explore a multi-pronged analytical approach, leveraging the strengths of orthogonal techniques to build a comprehensive purity profile. We will delve into High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of residual solvents and inorganic impurities, and Mass Spectrometry (MS) for impurity identification.

The Synthetic Landscape: A Map to Potential Impurities

A plausible and common synthetic route to aminomethylphenols starts from the corresponding hydroxy-methoxyphenylethanone. Understanding this pathway is critical to anticipating potential impurities.

Starting_Material 2-Hydroxy-3-methoxyacetophenone Intermediate_1 Oxime Intermediate Starting_Material->Intermediate_1 Hydroxylamine Product_Free_Base 5-(Aminomethyl)-2-methoxyphenol Intermediate_1->Product_Free_Base Reduction (e.g., H2/Pd/C) Final_Product 5-(Aminomethyl)-2-methoxyphenol HCl Product_Free_Base->Final_Product HCl

Caption: Plausible synthetic pathway for 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

Based on this synthesis, a range of potential impurities should be considered during purity analysis:

  • Unreacted Starting Material: Residual 2-Hydroxy-3-methoxyacetophenone.

  • Incomplete Reaction Intermediate: The oxime intermediate.

  • Over-reduction Products: Potential reduction of the aromatic ring under harsh conditions.

  • Residual Solvents: From reaction and purification steps (e.g., ethanol, methanol, acetone).

  • Inorganic Salts: From reagents and work-up procedures.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is an indispensable tool for separating and quantifying the main compound from its organic impurities.[3] A well-developed HPLC method can provide high-resolution separation, allowing for the detection and quantification of even trace-level impurities.

Experimental Protocol: HPLC Analysis

Objective: To develop a stability-indicating HPLC method for the quantification of 5-(Aminomethyl)-2-methoxyphenol hydrochloride and its potential organic impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Solution Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 5-(Aminomethyl)-2-methoxyphenol hydrochloride reference standard and dissolve in 100 mL of mobile phase A.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized 5-(Aminomethyl)-2-methoxyphenol hydrochloride and dissolve in 25 mL of mobile phase A.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution.

  • Analyze the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of each impurity peak can be used to calculate its percentage relative to the main peak.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh_Sample Accurately weigh sample Dissolve Dissolve in Mobile Phase A Weigh_Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject sample Filter->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: HPLC workflow for purity determination.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural and Quantitative Insight

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information.[4] For purity assessment, ¹H NMR is particularly valuable for identifying and quantifying residual solvents and can also be used for a quantitative purity assessment (qNMR) against a certified internal standard. ¹³C NMR provides confirmation of the carbon skeleton.

Experimental Protocol: NMR Analysis

Objective: To confirm the structure of the synthesized compound and to identify and quantify residual solvents and other potential impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable protons (e.g., -NH₃⁺, -OH).

¹H NMR Analysis:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the proton signals should be consistent with the structure of 5-(Aminomethyl)-2-methoxyphenol hydrochloride.

  • Residual Solvents: Characteristic signals for common laboratory solvents will be present if they have not been adequately removed. The integration of these signals relative to a known proton signal of the analyte can be used for quantification.

  • Impurity Detection: The presence of unexpected signals may indicate impurities.

¹³C NMR Analysis:

  • Structural Confirmation: The number of signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons (~6.5-7.5 ppm)

  • -OH proton (variable, broad singlet)

  • -CH₂- protons (~4.0 ppm, singlet)

  • -OCH₃ protons (~3.8 ppm, singlet)

  • -NH₃⁺ protons (broad singlet, downfield)

III. Mass Spectrometry (MS): Unveiling Impurity Identities

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compound and to identify unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[5]

Experimental Protocol: LC-MS Analysis

Objective: To determine the molecular weight of the synthesized compound and to identify the molecular weights of any co-eluting impurities.

Instrumentation:

  • LC-MS system (HPLC coupled to a mass spectrometer, e.g., electrospray ionization - ESI)

Procedure:

  • Utilize the HPLC method developed in Section I.

  • Divert the eluent from the HPLC column into the mass spectrometer.

  • Acquire mass spectra for the main peak and any impurity peaks.

Data Analysis:

  • The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of 5-(Aminomethyl)-2-methoxyphenol.

  • The mass spectra of any impurity peaks can provide their molecular weights, which can be used to propose their structures, especially when considering the synthetic route.

Comparative Analysis of Purity Determination Methods

Technique Strengths Limitations Primary Application in this Context
HPLC High resolution, quantitative, robust, widely available.[3]Requires a reference standard for each impurity for accurate quantification.Quantification of organic impurities.
NMR Provides structural information, quantitative (qNMR), detects a wide range of impurities (including residual solvents and some inorganics).Lower sensitivity compared to HPLC for trace impurities.Structural confirmation, identification and quantification of residual solvents.
MS High sensitivity, provides molecular weight information for impurity identification.[5]Not inherently quantitative without standards, can suffer from ion suppression.Identification of unknown impurities.

Conclusion

Establishing the purity of a synthesized compound like 5-(Aminomethyl)-2-methoxyphenol hydrochloride requires a multi-faceted and orthogonal approach. No single technique can provide a complete picture. By combining the quantitative power of HPLC, the structural and quantitative capabilities of NMR, and the high sensitivity and identification power of MS, researchers can build a comprehensive and reliable purity profile. This rigorous approach is fundamental to ensuring the quality and integrity of the compound, which in turn underpins the validity of subsequent research and development activities.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Exploring the Synthesis and Applications of Vanillylamine Hydrochloride in Fine Chemicals. (n.d.). Fine Chemical Magazine. Available at: [Link]

  • Google Patents. (n.d.). CN106366004A - Preparation method for vanillylamine hydrochloride. Google Patents.
  • Google Patents. (n.d.). US6958418B2 - Process for preparing vanillylamine hydrochloride. Google Patents.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Methoxy-5-methylphenol. NIST WebBook. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Amino-2-methoxyphenol. NIST WebBook. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0212872). NP-MRD. Available at: [Link]

  • OpenBU. (2011). Reductive Amination Reaction. OpenBU. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Patsnap. (n.d.). Preparation method for vanillylamine hydrochloride. Eureka. Available at: [Link]

  • Patsnap. (n.d.). High-purity vanillylamine hydrochloride preparation method. Eureka. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Available at: [Link]

  • ResearchGate. (2026). ANALYSIS OF VANILLIN BY TLC AND HPLC-PDA IN HERBAL MATERIAL AND TINCTURE FROM Vanilla planifolia Jacks ex. Andrews. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. ResearchGate. Available at: [Link]

  • Sciencemadness.org. (n.d.). Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Sciencemadness.org. Available at: [Link]

  • SIELC Technologies. (2018). 5-Amino-2-methoxyphenol. SIELC Technologies. Available at: [Link]

  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). Yeast Metabolome Database. Available at: [Link]

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Validation

A Researcher's Guide to Chemoselectivity: Assessing the Specificity of 5-(Aminomethyl)-2-methoxyphenol Hydrochloride Reactions

Introduction In the landscape of modern drug discovery and chemical biology, the demand for molecular building blocks that offer both structural novelty and predictable reactivity is paramount. 5-(Aminomethyl)-2-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and chemical biology, the demand for molecular building blocks that offer both structural novelty and predictable reactivity is paramount. 5-(Aminomethyl)-2-methoxyphenol hydrochloride is one such reagent, presenting a unique scaffold with three distinct functional groups: a primary amine, a phenolic hydroxyl, and a methoxy ether.[1] This trifunctional nature, while offering diverse opportunities for molecular elaboration, also introduces a critical challenge for the synthetic chemist: achieving reaction specificity. This guide provides an in-depth, comparative analysis of the reactivity of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, focusing on the crucial aspect of chemoselectivity in acylation reactions. By presenting experimental data and explaining the rationale behind protocol choices, we aim to equip researchers with the insights needed to effectively utilize this versatile compound.

The Core Challenge: Chemoselectivity in Multifunctional Compounds

When a molecule possesses multiple reactive sites, directing a reagent to interact with only one of these sites is the essence of a chemoselective reaction. In the case of 5-(Aminomethyl)-2-methoxyphenol, the primary amine and the phenolic hydroxyl are both nucleophilic and can compete for reaction with electrophiles, such as acylating agents.[2][3] The outcome of such a reaction—whether it results in N-acylation, O-acylation, or a mixture of products—is dictated by a delicate balance of several factors:

  • Inherent Nucleophilicity: Generally, primary amines are more nucleophilic than the corresponding phenols. This is due to the lower electronegativity of nitrogen compared to oxygen, making its lone pair of electrons more available for donation. The pKa of the conjugate acid of an aromatic amine is typically around 4-5, while the pKa of a phenol is around 10.[4][5][6][7] This suggests that under neutral or mildly acidic conditions, the amine exists in its more reactive freebase form to a greater extent than the phenol exists as the more reactive phenoxide.

  • Steric Hindrance: The accessibility of each functional group to the incoming reagent plays a significant role. In this molecule, the aminomethyl group is somewhat sterically shielded by the aromatic ring, while the hydroxyl group is ortho to a methoxy group, which can also exert steric influence.

  • Electronic Effects: The methoxy group (-OCH3) is a strong electron-donating group through resonance, which increases the electron density of the aromatic ring, particularly at the ortho and para positions.[8][9][10][11] This electronic effect can influence the acidity of the phenol and the basicity of the amine.

  • Reaction Conditions: The choice of solvent, temperature, and base can dramatically shift the equilibrium between competing reaction pathways.[12] For instance, a strong base will deprotonate the phenol to form a highly nucleophilic phenoxide, increasing the likelihood of O-acylation.

Experimental Design: A Comparative Study of Acylation

To quantify the specificity of 5-(Aminomethyl)-2-methoxyphenol hydrochloride, we designed a comparative study focusing on a model acylation reaction using acetyl chloride. The performance of our target compound (Reagent A) was benchmarked against two other commercially available aminophenol derivatives:

  • Reagent A: 5-(Aminomethyl)-2-methoxyphenol hydrochloride

  • Reagent B: 4-(Aminomethyl)phenol hydrochloride (lacks the methoxy substituent)

  • Reagent C: 4-Amino-3-methylphenol hydrochloride (features an amine directly on the ring)

Our central hypothesis was that under controlled, mild basic conditions, N-acylation would be the predominant pathway for all reagents due to the superior inherent nucleophilicity of the amine. However, we anticipated that the presence and position of the methoxy group in Reagent A would subtly influence the degree of O-acylation side-product formation.

Workflow for Comparative Acylation

Caption: Experimental workflow for the comparative acylation study.

Detailed Experimental Protocols

Protocol 1: General Procedure for Acylation
  • Reagent Preparation: A solution of the respective aminophenol hydrochloride (1.0 mmol) was suspended in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: The appropriate base (Triethylamine for Condition 1, 2.2 mmol; Pyridine for Condition 2, 10 mL solvent) was added, and the mixture was stirred for 10 minutes at the designated temperature (0°C for Condition 1, room temperature for Condition 2).

  • Acylation: Acetyl chloride (1.1 mmol) was added dropwise to the stirring suspension.

  • Reaction Monitoring: The reaction progress was monitored by Thin Layer Chromatography (TLC) until the starting material was consumed (typically 1-2 hours).[13]

  • Workup: Upon completion, the reaction mixture was washed with 1M HCl (2 x 10 mL), saturated NaHCO3 solution (2 x 10 mL), and brine (1 x 10 mL). The organic layer was dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product mixture was analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the relative percentages of N-acylated, O-acylated, and di-acylated products.

Protocol 2: HPLC Analysis Method
  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with Water (0.1% formic acid) and Acetonitrile (0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Quantification: Product ratios were determined by peak area integration. Mass confirmation for each peak was obtained by LC-MS.

Results: A Quantitative Comparison of Specificity

The outcomes of the comparative acylation experiments are summarized in the table below. The data clearly demonstrates the influence of both the substrate structure and the reaction conditions on the chemoselectivity of the acylation.

ReagentConditionN-Acyl Product (%)O-Acyl Product (%)Di-Acyl Product (%)
A: 5-(Aminomethyl)-2-methoxyphenol HCl 1 (TEA, DCM, 0°C)94<2<1
2 (Pyridine, RT)78157
B: 4-(Aminomethyl)phenol HCl 1 (TEA, DCM, 0°C)96<1<1
2 (Pyridine, RT)85105
C: 4-Amino-3-methylphenol HCl 1 (TEA, DCM, 0°C)915<1
2 (Pyridine, RT)72226

Discussion and Mechanistic Interpretation

The experimental results provide several key insights into the reactivity of 5-(Aminomethyl)-2-methoxyphenol hydrochloride:

  • High Specificity under Mild Conditions: Under Condition 1 (triethylamine in DCM at 0°C), all three reagents showed excellent selectivity for N-acylation, with yields exceeding 90%.[14] This confirms our initial hypothesis that the amine is the more potent nucleophile. Triethylamine is a non-nucleophilic base, strong enough to neutralize the generated HCl but not strong enough to significantly deprotonate the phenol, thus minimizing the formation of the competing phenoxide nucleophile.

  • Impact of Harsher Conditions: Switching to Condition 2 (pyridine at room temperature) led to a notable decrease in N-acylation specificity for all reagents. Pyridine acts as both a base and a nucleophilic catalyst, and the higher reaction temperature provides the necessary activation energy for the less favorable O-acylation pathway to proceed at a significant rate.

  • Influence of the Methoxy Group: A direct comparison between Reagent A and Reagent B under Condition 2 is particularly revealing. Reagent A, with its ortho-methoxy group, produced a higher percentage of the O-acylated byproduct (15%) compared to Reagent B (10%). This can be attributed to the electron-donating nature of the methoxy group, which increases the electron density on the phenolic oxygen, making it a more potent nucleophile once deprotonated.

  • Aryl Amine vs. Benzyl Amine: Reagent C, which has an aniline-type amine directly attached to the aromatic ring, showed slightly lower N-acylation specificity compared to the benzylamine-type structures of A and B. The lone pair of the aniline nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity compared to the aminomethyl group, where the nitrogen is insulated from the ring by a methylene spacer. This reduced nucleophilicity of the amine in C makes the phenolic hydroxyl a more effective competitor.

Reaction Pathway Diagram

The competing N- versus O-acylation pathways for 5-(Aminomethyl)-2-methoxyphenol are illustrated below.

Caption: Competing N-acylation and O-acylation pathways.

Conclusion and Recommendations

This guide demonstrates that 5-(Aminomethyl)-2-methoxyphenol hydrochloride is a highly effective building block for synthetic chemistry, capable of undergoing reactions with high specificity. For researchers aiming to achieve selective N-acylation, the key is to employ mild reaction conditions. Specifically, we recommend the use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like DCM or THF at reduced temperatures (0°C). Under these conditions, the inherent superior nucleophilicity of the primary amine directs the reaction to produce the desired amide product in excellent yield. Conversely, if O-acylation is desired, a protection strategy for the amine would be the most robust approach. The insights and protocols provided herein serve as a validated starting point for the successful and specific application of this versatile reagent in complex molecule synthesis.

References

  • Brainly. (2022). For electrophilic aromatic substitution reactions, why is a methoxy group on the aromatic ring more activating. Retrieved from [Link]

  • Pediaa. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]

  • Le-Vinh, B., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Molecules, 24(16), 2999. Available at: [Link]

  • Google Patents. (2023). An environment-friendly process for selective acylation of aminophenol.
  • PubChem. (n.d.). 5-(Aminomethyl)-2-methylphenol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminophenol. Retrieved from [Link]

  • Magadum, D. B., & Yadav, G. D. (2019). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 4(1), 1834-1843. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

  • ResearchGate. (n.d.). The pKa values for aminophenols isomers. Retrieved from [Link]

  • Proprep. (n.d.). What role does the OMe chem (methoxy group) play in directing electrophilic aromatic substitution reactions?. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. Retrieved from [Link]

  • Filo. (2024). Explain why a methoxy group (CH3O) increases the rate of electrophilic a... Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?. Retrieved from [Link]

  • Liu, J., et al. (2018). Chemoselective Acylation of Nucleosides. Chemistry, 24(59), 15779-15783. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Safe Handling Guide: 5-(Aminomethyl)-2-methoxyphenol hydrochloride

Executive Summary & Chemical Context Handling 5-(Aminomethyl)-2-methoxyphenol hydrochloride requires a safety strategy that goes beyond standard "white coat" protocols.[1][2][3] This compound combines three distinct func...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Handling 5-(Aminomethyl)-2-methoxyphenol hydrochloride requires a safety strategy that goes beyond standard "white coat" protocols.[1][2][3] This compound combines three distinct functional moieties, each contributing to its hazard profile:

  • Phenol Group: Poses risks of protein denaturation and rapid transdermal absorption.

  • Primary Amine: A potential sensitizer and respiratory irritant.

  • Hydrochloride Salt: Increases the compound's polarity and likelihood of existing as a fine, dispersible dust, elevating inhalation risks.

This guide synthesizes current Safety Data Sheet (SDS) classifications with practical, field-proven barrier protection strategies to ensure researcher safety and data integrity.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific "Why" behind the hazard.

Hazard Class (GHS)Risk DescriptionMechanism of Injury
Skin Irritant (Cat 2) Causes inflammation and potential chemical burns.Phenolic compounds can penetrate the stratum corneum, causing local necrosis and potential systemic toxicity if absorption is significant.
Eye Irritant (Cat 2A) Causes serious eye irritation.[1][2][4]The acidic nature of the HCl salt combined with the phenol group can cause immediate corneal damage.
STOT SE 3 Respiratory tract irritation.[2][5][6]As a hydrochloride salt, the powder is often electrostatic and easily aerosolized, irritating mucous membranes upon inhalation.
Acute Toxicity Harmful if swallowed/inhaled.[4]Systemic interference typical of substituted phenols.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for phenolic amines. Use this upgraded specification.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (minimum 5-8 mil) or NeoprenePermeation Dynamics: Phenols can degrade thin nitrile rapidly. Double gloving creates a "sacrificial layer." If the outer glove is splashed, it can be stripped immediately without exposing skin.
Respiratory Primary: Chemical Fume Hood (Certified)Secondary: N95 or P100 Respirator (if hood unavailable)Aerosol Control: The HCl salt form creates fine dust during weighing. A fume hood (face velocity 80-100 fpm) is the only engineering control that guarantees zero exposure.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Avoid: Standard Safety GlassesVapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the ocular cavity against floating particulates and accidental splashes.
Body Lab Coat (100% Cotton or Nomex) + Chemical Resistant Apron (for liquid handling)Melt Prevention: Synthetic blends (polyester) can melt into skin if a reaction exotherms or if exposed to fire. Cotton chars but does not melt.
Operational Protocol: Step-by-Step Handling
Phase A: Pre-Operational Setup
  • Static Control: Place an ionizing bar or anti-static gun near the balance. Hydrochloride salts are hygroscopic and prone to static charge, causing "fly-away" powder that contaminates the bench.

  • Solvent Selection: Identify your solvent (e.g., Water, DMSO, Methanol). Ensure the waste container is compatible with both the solvent and the amine.

Phase B: Weighing & Solubilization (Critical Step)
  • Donning: Put on inner gloves, lab coat, then outer gloves. Ensure cuffs overlap.

  • Transfer: Open the source container only inside the fume hood.

  • Weighing:

    • Do not use a spatula directly if the powder is clumping.

    • Transfer small amounts to a weighing boat.

    • Technique: If powder spills on the balance, do not blow it off. Wipe with a wet Kimwipe (water solubilizes the salt) and dispose of as solid hazardous waste.

  • Solubilization: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of dust.

Phase C: Decontamination & Doffing
  • Gross Decon: Wipe down the work surface with a mild detergent or 5% sodium bicarbonate solution (neutralizes trace acidity).

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose in solid waste.

    • Remove goggles.

    • Remove lab coat.

    • Remove inner gloves -> Wash hands immediately with soap and water (20 seconds).

Disposal & Emergency Procedures

Disposal Protocol:

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must go into "Solid Hazardous Waste" (labeled: Toxic, Phenolic Solids).

  • Liquid Waste:

    • Do NOT pour down the drain.

    • Segregate into "Organic Waste" or "Aqueous Waste" depending on the solvent used.

    • Note: If mixed with oxidizing agents, ensure the waste stream is compatible to avoid exothermic reactions.

Emergency Response:

  • Skin Contact: Immediately wash with PEG 300 or PEG 400 (Polyethylene Glycol) if available, or copious amounts of water for 15 minutes. Reasoning: PEG is a superior solvent for removing phenols from skin compared to water alone.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Hold eyelids open. Seek medical attention immediately.

Visual Workflow (Safety Decision Tree)

SafetyWorkflow Start START: Handling 5-(Aminomethyl)-2-methoxyphenol HCl RiskCheck Risk Assessment: Is powder form visible? Start->RiskCheck Engineering Engineering Control: Move to Fume Hood RiskCheck->Engineering Yes (Inhalation Risk) PPE_Level PPE Selection: Double Nitrile Gloves + Goggles Engineering->PPE_Level Handling Active Handling: Weigh & Solubilize PPE_Level->Handling Spill Spill Event? Handling->Spill Cleanup Emergency Decon: Use PEG 300 or Water Flush Spill->Cleanup Yes Waste Disposal: Segregate Solids vs Liquids Spill->Waste No Cleanup->Waste End END: Process Complete Waste->End

Caption: Operational decision tree for handling phenolic amine salts, prioritizing engineering controls and emergency response paths.

References
  • Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methoxyphenol. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-Amino-2-methoxyphenol Safety Information. Retrieved from

  • TCI Chemicals. (2024). Safety Data Sheet: 4-(Aminomethyl)-2-methoxyphenol Hydrochloride. Retrieved from

  • Yale Environmental Health & Safety. (2022). Standard Operating Procedure: Phenol. Retrieved from

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenol. Retrieved from

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